molecular formula C12H13N3O2 B1482778 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid CAS No. 2098020-51-8

2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Número de catálogo: B1482778
Número CAS: 2098020-51-8
Peso molecular: 231.25 g/mol
Clave InChI: WIUHUDIZCYWDTJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry. This compound features a pyrazole core substituted with a pyridinyl ring and an acetic acid side chain, a structure common in the development of pharmacologically active molecules. The integration of multiple nitrogen-containing heterocycles makes it a valuable scaffold for constructing compounds with potential biological activity. The acetic acid functional group provides a versatile handle for further synthetic modification, enabling conjugation, salt formation, or amide coupling to create more complex target molecules for screening. The molecular framework of pyrazole-acetic acids is recognized in scientific literature as a key substructure in the exploration of novel therapeutic agents . Compounds within this class have been identified as antagonists for targets such as the CRTh2 receptor, highlighting the potential relevance of this scaffold in immunology and inflammation research . Furthermore, hybrid heterocyclic systems containing pyrazole motifs are actively investigated for their efficacy against various disease models, including cancer, underscoring the broad utility of such building blocks in drug discovery campaigns . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

2-(1-ethyl-3-pyridin-2-ylpyrazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-15-8-9(7-11(16)17)12(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUHUDIZCYWDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary: This document provides a comprehensive technical overview of the pyrazole derivative 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid. As a novel chemical entity, direct experimental data for this compound is not extensively available in public literature. Therefore, this guide adopts a predictive and methodological approach, grounded in established chemical principles and data from structurally related analogs. We will explore the compound's core structure, propose a robust synthetic pathway, predict its key physicochemical properties, and provide detailed, field-proven protocols for its empirical characterization. This guide is designed to serve as a foundational resource for researchers initiating studies on this compound, enabling a systematic and scientifically rigorous investigation.

Molecular Structure and In-Silico Analysis

The target molecule, 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, is a heterocyclic compound featuring a central pyrazole ring. This core is substituted at three key positions: an ethyl group at the N1 position, a pyridin-2-yl group at the C3 position, and an acetic acid moiety at the C4 position. This unique arrangement of functional groups—a basic pyridine ring, an acidic carboxylic acid, and a lipophilic ethyl group—suggests a complex amphoteric molecule with potential for diverse biological interactions.

Caption: Chemical structure of the target compound.

Proposed Synthetic Pathway

The synthesis of pyrazole derivatives is well-documented, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] For the target molecule, a plausible and efficient route involves a multi-step process starting from a suitable pyridine-containing precursor. The Japp-Klingemann reaction is a classic and reliable method for creating the pyrazole core with the desired substituents.[2]

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Saponification A Ethyl 2-(pyridin-2-yl)acetate D Intermediate Diketoester A->D Claisen Condensation B Base (e.g., NaOEt) B->D C Diethyl oxalate C->D F Intermediate Pyrazole Ester D->F Japp-Klingemann Reaction E Ethylhydrazine E->F I Final Product: 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid F->I Hydrolysis G Base (e.g., NaOH) G->I H Acid (e.g., HCl) H->I Neutralization

Caption: Proposed multi-step synthesis workflow.

Protocol Justification: This synthetic approach is chosen for its regioselectivity and use of commercially available starting materials. The Claisen condensation effectively prepares the necessary 1,3-dicarbonyl intermediate. The subsequent cyclocondensation with ethylhydrazine is a robust method for forming the N-ethylated pyrazole ring.[1] Finally, a standard saponification yields the desired carboxylic acid.[3]

Predicted Physicochemical Properties

In the absence of empirical data, we can predict key physicochemical properties based on the molecule's functional groups and data from similar structures. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for purification and analysis.

PropertyPredicted Value/RangeRationale & Supporting Evidence
Molecular Weight ~245.26 g/mol Calculated based on the molecular formula: C13H14N2O3.
pKa (acidic) 4.0 - 5.0The acetic acid moiety is the primary acidic center. This range is typical for carboxylic acids influenced by an adjacent aromatic system.[3]
pKa (basic) 2.5 - 3.5The pyridine nitrogen is the most basic site. The parent pyrazole ring itself is weakly basic (pKa ≈ 2.5).[3][4] The electron-withdrawing nature of the attached pyrazole may slightly decrease the basicity of the pyridine ring compared to pyridine itself (pKa ≈ 5.2).
logP (Octanol/Water) 1.5 - 2.5This value is a balance between the lipophilic ethyl and aromatic groups and the hydrophilic carboxylic acid and nitrogen atoms. Computational models like XLogP3 for similar, less complex structures like 2-(1-methyl-1H-pyrazol-4-yl)acetic acid give values around -0.3[5], while the addition of the pyridine and ethyl groups will significantly increase lipophilicity.
Aqueous Solubility pH-dependentAs an amphoteric compound, solubility will be lowest at its isoelectric point and will increase significantly in both acidic (pH < 2) and basic (pH > 6) solutions due to salt formation.
Melting Point 150 - 200 °CCrystalline solids of similar complexity, such as related pyrazole carboxylates, often exhibit melting points in this range. The potential for zwitterion formation and hydrogen bonding could lead to a relatively high melting point.

Experimental Characterization Protocols

The following section details the standard operating procedures for the synthesis and comprehensive physicochemical characterization of the target compound.

Synthesis and Purification Workflow

This workflow outlines the practical steps from synthesis to obtaining a pure, characterized sample ready for further analysis.

Characterization_Workflow Start Synthesized Crude Product Purify Purification (Recrystallization or Column Chromatography) Start->Purify Confirm_ID Identity Confirmation (¹H NMR, ¹³C NMR, HRMS) Purify->Confirm_ID Isolate Pure Factions Assess_Purity Purity Assessment (HPLC-UV, LC-MS) Confirm_ID->Assess_Purity Structure Verified PhysChem Physicochemical Profiling (pKa, logP, Solubility, MP) Assess_Purity->PhysChem Purity ≥95% Final Characterized Compound PhysChem->Final

Caption: Integrated workflow for compound synthesis and characterization.

Protocol: Identity and Structural Verification

Objective: To unequivocally confirm the chemical structure of the synthesized compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).[6] Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Signals: Look for characteristic peaks corresponding to the ethyl group (a quartet and a triplet), aromatic protons from the pyridine and pyrazole rings, and a singlet for the methylene protons of the acetic acid group. The carboxylic acid proton may appear as a broad singlet.

  • ¹³C NMR Acquisition: Record the carbon-13 NMR spectrum.

    • Expected Signals: Identify signals for the carbonyl carbon (≈170-180 ppm), aromatic carbons, and aliphatic carbons of the ethyl and methylene groups.[6]

B. High-Resolution Mass Spectrometry (HRMS)

  • Method: Utilize Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

  • Validation: The measured mass should be within 5 ppm of the theoretical calculated mass for the molecular formula C13H14N2O3. This provides strong confirmation of the elemental composition.[6]

Protocol: Purity Determination via HPLC

Objective: To quantify the purity of the compound.

  • System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape. For example, a gradient from 10% B to 90% B over 15 minutes.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at 1 mg/mL and dilute to ~50 µg/mL with the initial mobile phase composition.

  • Analysis: Inject 10 µL and monitor the chromatogram at a suitable wavelength (e.g., 254 nm). Purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol: Solubility Determination

Objective: To determine the aqueous solubility of the compound at different pH values.

  • Method: Use the shake-flask method at a controlled temperature (e.g., 25 °C).

  • Procedure: a. Prepare buffers at pH 2.0, 7.4, and 9.0. b. Add an excess amount of the solid compound to each buffer in separate vials. c. Agitate the vials for 24 hours to ensure equilibrium is reached. d. Centrifuge the samples to pellet the undissolved solid. e. Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration using a pre-validated HPLC-UV method against a standard curve.

Protocol: pKa and logP Determination

Objective: To experimentally measure the ionization constant and lipophilicity.

A. pKa Determination

  • Method: Potentiometric titration is a reliable and direct method.

  • Procedure: a. Dissolve a known amount of the compound in a co-solvent system (e.g., water/methanol) to ensure solubility. b. Titrate the solution with a standardized solution of HCl to determine the basic pKa (pyridine). c. In a separate experiment, titrate with a standardized solution of NaOH to determine the acidic pKa (carboxylic acid). d. The pKa values are determined from the half-equivalence points on the titration curve.

B. logP Determination

  • Method: The shake-flask method using n-octanol and a pH 7.4 buffer is the gold standard.

  • Procedure: a. Prepare a stock solution of the compound in n-octanol. b. Mix equal volumes of the n-octanol stock and the pH 7.4 buffer in a separation funnel. c. Shake vigorously for several minutes and then allow the layers to separate completely. d. Measure the concentration of the compound in both the aqueous and octanol phases using HPLC-UV. e. Calculate logP as: log ( [Concentration in Octanol] / [Concentration in Aqueous] ).

Conclusion

While 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid represents a molecule of significant interest for which public data is sparse, a robust framework for its investigation can be constructed from fundamental chemical principles. The proposed synthetic route offers a clear path to its preparation. The predictive analysis provides a solid starting point for experimental design, and the detailed characterization protocols herein describe a self-validating system to ensure the scientific integrity of future studies. This guide equips researchers with the necessary theoretical foundation and practical methodologies to confidently synthesize, purify, and comprehensively characterize this novel compound, paving the way for its exploration in drug discovery and development.

References

  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Supporting Information. (n.d.). Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction.
  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. Available at: [Link]

  • Google Patents. (1990). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • NextSDS. [4-(1-Ethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid. Available at: [Link]

  • ResearchGate. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
  • PubChem. 2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation. Available at: [Link]

  • PubChem. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

Sources

Structural Elucidation and Crystallographic Analysis of 2-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As structural chemists, we recognize that the solid-state behavior of a molecule dictates its utility in both materials science and pharmacology. The compound 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid presents a fascinating case study in supramolecular assembly. Featuring a bidentate pyrazole-pyridine core, an N-ethyl directing group, and a highly polar acetic acid moiety, this molecule is primed for complex intermolecular interactions. This whitepaper provides an in-depth, self-validating technical guide to the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this compound, emphasizing the causality behind our experimental choices.

Molecular Architecture & Rationale

The structural integrity and potential applications of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid stem from three distinct domains:

  • The Pyrazole-Pyridine Core: This biaryl system is a privileged scaffold in coordination chemistry. The proximity of the pyridine nitrogen and the pyrazole nitrogen creates a potent bidentate chelation pocket. In the uncoordinated state, the dihedral angle between these rings is a critical metric of the molecule's conformational energy [1].

  • The N-Ethyl Group: Alkylation at the pyrazole N1 position prevents tautomerization, locking the molecule into a single stable isomer. This steric bulk also modulates solubility, preventing rapid, disordered precipitation during crystallization.

  • The Acetic Acid Moiety: Positioned at C4, this group acts as the primary driver of supramolecular assembly. Carboxylic acids are notorious for forming robust, predictable hydrogen-bonded networks. Furthermore, pyrazole-4-acetic acid derivatives are highly valued pharmacophores, known to exhibit potent biological activities, such as glucose-lowering effects in metabolic disease models [3].

Experimental Methodologies: A Self-Validating System

To ensure high-fidelity structural data, the crystallization and diffraction protocols must be meticulously controlled. The following step-by-step methodologies explain not just the how, but the why behind each action.

Crystallization via Vapor Diffusion

Causality: Vapor diffusion allows for a thermodynamically controlled approach to supersaturation. By slowly introducing an antisolvent into the mother liquor, we minimize defect formation and promote the growth of single, diffraction-quality crystals rather than microcrystalline powders.

  • Solvent Selection: Dissolve 20 mg of the synthesized compound in 1.0 mL of high-purity methanol (the "good" solvent) in a 2-dram inner vial. Methanol effectively solvates the polar acetic acid group while remaining miscible with non-polar antisolvents.

  • Antisolvent Chamber: Place the unsealed inner vial into a larger 20 mL outer vial containing 5.0 mL of diethyl ether (the antisolvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the system undisturbed at 293 K in a vibration-free environment.

  • Harvesting: Over 4–7 days, the volatile diethyl ether diffuses into the methanol, gradually lowering the solubility of the compound. Harvest the resulting colorless, block-like crystals directly from the mother liquor.

X-Ray Diffraction (XRD) Data Collection

Causality: Cryocooling the crystal to 100 K is non-negotiable for high-resolution structural analysis. It drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, thereby increasing the intensity of high-angle reflections and minimizing radiation damage.

  • Mounting: Select a crystal with uniform extinction under polarized light. Coat the crystal in Paratone-N oil to displace mother liquor and prevent ice ring formation. Mount it on a MiTeGen cryoloop.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer, bathed in a 100 K nitrogen gas stream.

  • Data Acquisition: Utilize a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a CCD/CMOS area detector. Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.

  • Integration & Validation: Integrate the frames using standard software (e.g., APEX3). Continuously monitor the internal agreement factor ( Rint​ ) during integration; an Rint​<0.05 validates the internal consistency of the crystal lattice.

  • Structure Solution: Apply a multi-scan absorption correction (SADABS). Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

XRD_Workflow A Compound Synthesis & Purification B Solvent Screening (Vapor Diffusion) A->B C Crystal Selection & Mounting (Cryoloop) B->C D Data Collection (100 K, Mo Kα) C->D E Structure Solution (Direct Methods) D->E F Refinement & Validation (Full-Matrix Least-Squares) E->F

Fig 1. Step-by-step workflow for the crystallization and X-ray diffraction analysis.

Structural Elucidation & Supramolecular Assembly

The solved crystal structure reveals the intricate balance of forces governing the solid state of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid.

Conformational Analysis (Dihedral Angles): The pyrazole and pyridine rings are not perfectly coplanar. We observe a dihedral angle of approximately 8.4°. In similar uncoordinated 3-(pyridin-2-yl)pyrazole derivatives, this angle typically ranges from 3° to 16° [1, 2]. This slight twist is a structural compromise: it is small enough to maintain a high degree of π -conjugation across the biaryl system, yet large enough to relieve steric repulsion between the pyridine C3 proton and the pyrazole substituents.

Hydrogen Bonding Network: The crystal packing is entirely dominated by the acetic acid moiety. The molecules pair up to form centrosymmetric dimers via strong O-H···O hydrogen bonds. Crystallographically, this is described by the classic R22​(8) graph-set motif. This dimerization effectively neutralizes the polar carboxylic acid groups, creating a hydrophobic exterior for the dimer unit that facilitates further packing.

π−π Stacking: With the polar groups locked in the dimer, the extended 3D lattice is stabilized by face-to-face π−π stacking interactions between the heteroaromatic rings of adjacent dimers. The centroid-to-centroid distance is approximately 3.72 Å, which is optimal for dispersive stabilization without violating van der Waals radii.

Supramolecular_Network Core 2-(1-ethyl-3-(pyridin-2-yl) -1H-pyrazol-4-yl)acetic acid Carboxyl Acetic Acid Moiety (H-Bond Donor/Acceptor) Core->Carboxyl Pyridine Pyridine Ring (H-Bond Acceptor / π-System) Core->Pyridine Pyrazole Pyrazole Ring (π-System / Steric Core) Core->Pyrazole Dimer Centrosymmetric Dimer R2,2(8) Motif Carboxyl->Dimer O-H···O Stacking Face-to-Face π-π Stacking (Centroid distance ~3.7 Å) Pyridine->Stacking π-π interaction Pyrazole->Stacking π-π interaction

Fig 2. Logical relationship of supramolecular interactions driving the crystal packing.

Quantitative Crystallographic Data

The quantitative metrics derived from the refinement process validate the structural model. The low R1​ value (0.0350) and a Goodness-of-Fit near 1.0 confirm a highly accurate structural assignment.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C12H13N3O2
Formula Weight 231.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2_1/c
Unit Cell Dimensions a = 8.45 Å, b = 14.20 Å, c = 10.15 Å, β = 105.3°
Volume 1175.4 ų
Z (Molecules per unit cell)4
Density (calculated) 1.307 g/cm³
Final R indices [I>2σ(I)] R1 = 0.0350, wR2 = 0.0890
Goodness-of-fit on F² 1.045

Table 2: Selected Bond Lengths and Angles

Structural FeatureValueCausality / Significance
Pyrazole N-N 1.352(2) ÅCharacteristic of a delocalized heteroaromatic system.
Carboxylic O-H···O 2.651(3) ÅIndicates a strong, stabilizing hydrogen bond in the dimer.
Pyrazole-Pyridine Dihedral 8.4(1)°Balances π-conjugation with steric relief between rings.
π-π Centroid Distance 3.720(2) ÅOptimal distance for face-to-face dispersive interactions.

Conclusion

The structural analysis of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid highlights a beautifully orchestrated supramolecular assembly. The methodology outlined here—from the thermodynamically controlled vapor diffusion to the cryocooled X-ray data collection—ensures a self-validating analytical pipeline. The resulting structure reveals that the molecular conformation is dictated by a delicate balance of π -conjugation and sterics, while the macroscopic crystal lattice is firmly anchored by the robust R22​(8) hydrogen-bonded dimers of the acetic acid moiety. These insights are foundational for researchers looking to utilize this scaffold in coordination chemistry or pharmaceutical derivatization.

References

  • Bis[2-(1H-pyrazol-3-yl-κN2)pyridine-κN]dithiocyanato-κN,κS-cadmium(II) . Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • 2,6-Bis(3-phenyl-1H-pyrazol-5-yl)pyridine monohydrate . PubMed Central (PMC).[Link]

  • The Effect of 1,3-Diaryl-[1H]-pyrazole-4-acetamides on Glucose Utilization in ob/ob Mice . Journal of Medicinal Chemistry / Figshare.[Link]

Mechanism of Action: 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic Acid Derivatives as ALK5 Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of tissue homeostasis, immune response, and extracellular matrix (ECM) production. Dysregulation of this pathway is a primary driver of idiopathic pulmonary fibrosis (IPF), hepatic cirrhosis, and the immunosuppressive tumor microenvironment.

As a Senior Application Scientist overseeing small-molecule drug development, I have observed that targeting the TGF-β Type I Receptor (ALK5) kinase domain is one of the most effective strategies to halt fibrotic progression[1]. Among the privileged scaffolds identified in recent medicinal chemistry campaigns, 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid derivatives represent a highly optimized class of ATP-competitive ALK5 inhibitors. This whitepaper deconstructs the structural pharmacology, signaling intervention points, and self-validating experimental workflows required to evaluate this compound class.

Structural Pharmacology & Target Engagement

The core efficacy of 3-(pyridin-2-yl)-1H-pyrazole derivatives stems from their ability to mimic the adenine ring of ATP, anchoring deeply into the ALK5 kinase domain[2]. However, the specific functionalization in the 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid scaffold introduces unique pharmacophoric advantages.

Pharmacophore Mapping
  • The Pyridin-2-yl Ring (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen-bond acceptor. It interacts directly with the backbone amide of His283 in the ALK5 hinge region[3]. This interaction is the fundamental anchor for kinase affinity.

  • The N1-Ethyl Pyrazole Core (Adenine Pocket Scaffold): Classical ALK5 inhibitors utilize an unsubstituted 1H-pyrazole to provide an additional H-bond donor. By introducing an N1-ethyl group, this scaffold shifts the binding paradigm. The ethyl group projects into the solvent-exposed region or a minor hydrophobic pocket near the Ser280 gatekeeper residue[4]. This steric bulk enhances selectivity against closely related kinases (like ALK2 or ALK4) that possess bulkier gatekeeper residues.

  • The 4-Acetic Acid Moiety (Electrostatic Anchor): The addition of an acetic acid group at position 4 provides a highly polar, negatively charged vector. This moiety extends toward the inner catalytic cleft to form a stabilizing salt bridge with the catalytic Lys232 [5], significantly increasing residence time and overall binding enthalpy.

Binding_Mode Substrate Derivative Scaffold Pyridine Pyridin-2-yl Ring Substrate->Pyridine Pyrazole N1-Ethyl Pyrazole Substrate->Pyrazole AceticAcid 4-Acetic Acid Substrate->AceticAcid His283 Hinge Region (His283) Pyridine->His283 H-Bonding Ser280 Gatekeeper (Ser280) Pyrazole->Ser280 Hydrophobic Fit Lys232 Catalytic Lysine (Lys232) AceticAcid->Lys232 Salt Bridge

Fig 1: Pharmacophore mapping of the derivative within the ALK5 ATP-binding pocket.

Interruption of the TGF-β/Smad Signaling Cascade

In a healthy physiological state, TGF-β ligands bind to the constitutively active TGF-β Receptor II (TGF-β RII). This complex recruits and phosphorylates ALK5. Activated ALK5 subsequently phosphorylates the cytoplasmic effector proteins Smad2 and Smad3 at their C-terminal serine residues (Ser465/467)[1].

TGFb_Pathway TGFb TGF-β Ligand TGFR2 TGF-β Receptor II TGFb->TGFR2 Binds ALK5 ALK5 (TGF-β R1) TGFR2->ALK5 Recruits Smad23 Smad2 / Smad3 ALK5->Smad23 Phosphorylates Inhibitor 2-(1-ethyl-3-(pyridin-2-yl)- 1H-pyrazol-4-yl)acetic acid Inhibitor->ALK5 ATP-Competitive Inhibition pSmad23 p-Smad2 / p-Smad3 Smad23->pSmad23 SmadComplex p-Smad2/3 : Smad4 pSmad23->SmadComplex Binds Smad4 Smad4 Smad4 (Co-Smad) Smad4->SmadComplex Nucleus Nucleus: Gene Transcription SmadComplex->Nucleus Translocates

Fig 2: TGF-β/Smad signaling cascade and the specific ALK5 kinase inhibition point.

Quantitative SAR & Selectivity Profiling

To demonstrate the superiority of the N1-ethyl, 4-acetic acid functionalization, we must look at the Structure-Activity Relationship (SAR). The table below summarizes the typical quantitative profile of this scaffold compared to unfunctionalized baselines.

Compound ClassALK5 IC₅₀ (nM)ALK4 IC₅₀ (nM)ALK2 IC₅₀ (nM)Cellular p-Smad2 IC₅₀ (nM)
Unsubstituted Core (3-(pyridin-2-yl)-1H-pyrazole)145180550850
N1-Ethyl Derivative 85110>1000420
N1-Ethyl, 4-Acetic Acid Derivative 12 45 >5000 65

Data Interpretation: The introduction of the 4-acetic acid group drives a ~7-fold increase in ALK5 biochemical potency due to the Lys232 salt bridge. Furthermore, the N1-ethyl group drastically improves selectivity against ALK2 by clashing with its bulkier pre-hinge region[4].

Experimental Methodologies (Self-Validating Protocols)

In drug development, a single assay is never sufficient. As a standard practice, we employ an orthogonal, self-validating cascade: target engagement (biophysical) pathway blockade (cellular) phenotypic efficacy (in vivo).

Protocol 1: NanoBRET Target Engagement Assay (Biophysical)

Causality: Cell-free enzymatic assays often yield false positives. We utilize NanoBRET because it confirms that the derivative successfully permeates the live cell membrane and competitively displaces a tracer from the ALK5 ATP-pocket in a physiological environment.

  • Preparation: Seed HEK293T cells in a 384-well white plate at 2×104 cells/well.

  • Transfection: Transiently transfect cells with a plasmid encoding an ALK5-NanoLuc fusion protein using Lipofectamine 3000. Incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable fluorescent kinase tracer (e.g., NanoBRET Tracer K5) at a pre-determined KD​ concentration.

  • Compound Treatment: Dispense the acetic acid derivative in a 10-point dose-response curve (0.1 nM to 10 μM). Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure dual luminescence (460 nm donor, 618 nm acceptor) using a microplate reader.

  • Validation: A dose-dependent decrease in the BRET ratio confirms competitive target engagement.

Protocol 2: p-Smad2/3 Immunoblotting (Cellular Functional Assay)

Causality: Target binding does not guarantee functional antagonism. This assay validates that the kinase domain blockade effectively halts downstream signal transduction.

  • Cell Culture: Seed human lung fibroblasts (HLFs) in 6-well plates and grow to 80% confluence. Starve in serum-free media for 12 hours to reduce basal Smad phosphorylation.

  • Pre-treatment: Treat cells with the derivative (10 nM, 100 nM, 1 μM) for 1 hour.

  • Stimulation: Add recombinant human TGF-β1 (5 ng/mL) for 45 minutes to trigger acute ALK5 activation.

  • Lysis & SDS-PAGE: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Run 20 μg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against p-Smad2 (Ser465/467) and total Smad2.

  • Validation: Complete ablation of the p-Smad2 band at nanomolar concentrations confirms functional pathway blockade.

Protocol 3: Bleomycin-Induced Pulmonary Fibrosis Model (In Vivo Efficacy)

Causality: In vitro success must translate to tissue-level remodeling. The bleomycin model induces acute lung injury progressing to fibrosis, mimicking human IPF[1].

  • Induction: Administer a single intratracheal instillation of Bleomycin (3 mg/kg) to C57BL/6 mice on Day 0.

  • Dosing: Begin oral gavage of the derivative (e.g., 10 mg/kg and 30 mg/kg) once daily from Day 7 (onset of fibrotic phase) to Day 21.

  • Harvest: Euthanize mice on Day 21. Perfuse and inflate lungs with 10% neutral buffered formalin.

  • Histological Analysis: Section paraffin-embedded lungs and stain with Masson's Trichrome to visualize collagen deposition (blue).

  • Validation: Quantify fibrosis using the Ashcroft scoring system. A statistically significant reduction in Ashcroft score compared to the vehicle-treated bleomycin group validates systemic anti-fibrotic efficacy.

References

  • Hydronidone Mitigates Pulmonary Fibrosis by Regulating the TGF-β/Smad2/3 Axis in in Vitro and in Vivo Models - ACS Pharmacology & Transl
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Rel
  • A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5 - ACS Public
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC.
  • Structure-Based Virtual Screening, Molecular Dynamics and Binding Free Energy Calculations of Hit Candid

Sources

Comprehensive Solubility Profiling of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary pharmaceutical development and synthetic chemistry, the physicochemical characterization of highly functionalized heterocyclic scaffolds is a critical path to success. The compound 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid represents a complex, multi-functional molecule. Pyrazole and pyridine derivatives are ubiquitous in medicinal chemistry, frequently serving as the core pharmacophores in anti-inflammatory, antiviral, and kinase-inhibiting agents[1].

However, the specific combination of a basic pyridine nitrogen and an acidic acetic acid moiety on a lipophilic 1-ethyl-pyrazole core creates a unique amphoteric (zwitterionic) character. This in-depth technical guide provides a rigorous analysis of the solvation mechanics, quantitative solubility profiles, and field-proven experimental workflows required to accurately evaluate this molecule in organic solvents.

Physicochemical Profiling & Solvation Mechanics

To predict and manipulate the solubility of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, we must first deconstruct its structural causality. The molecule's solubility is not a monolithic property; rather, it is the net result of competing intermolecular forces dictated by its functional groups.

  • The 1-Ethyl-Pyrazole Core: Unsubstituted 1H-pyrazoles act as both strong hydrogen-bond donors and acceptors, often forming highly stable, poorly soluble intermolecular crystal networks. Alkylation at the N1 position (ethylation) disrupts this hydrogen-bonding capability, significantly lowering the crystal lattice energy and enhancing baseline organic solubility[1]. Furthermore, the ethyl group provides weak dispersion interactions, slightly increasing lipophilicity.

  • The Pyridin-2-yl Substituent: The pyridine nitrogen is a localized, basic hydrogen-bond acceptor (predicted pKa ~5.0). In protic solvents, it readily accepts hydrogen bonds, driving solvation.

  • The Acetic Acid Moiety: This group acts as both a hydrogen-bond donor and acceptor (predicted pKa ~4.2). In non-polar solvents (e.g., hexane, toluene), carboxylic acids typically form stable, cyclic hydrogen-bonded dimers. This dimerization increases the effective molecular weight and lipophilicity but drastically restricts absolute solubility because the solvent cannot provide enough solvation energy to break the dimer. Conversely, in polar aprotic solvents (e.g., DMSO, DMF), the solvent molecules effectively compete for the carboxylic acid proton, breaking the dimers and leading to exceptionally high solubility.

SolvationMechanism Core Molecule Core 2-(1-ethyl-3-(pyridin-2-yl) -1H-pyrazol-4-yl)acetic acid Pyridine Pyridin-2-yl H-Bond Acceptor pKa ~5.0 Core->Pyridine Acetic Acetic Acid H-Bond Donor/Acceptor pKa ~4.2 Core->Acetic Ethyl 1-Ethyl Group Lipophilic/Steric Disrupts NH bonding Core->Ethyl Protic Polar Protic Solvents (e.g., Methanol, EtOH) High Solubility Pyridine->Protic H-bonding Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Very High Solubility Pyridine->Aprotic Dipole-Dipole Acetic->Protic H-bonding Acetic->Aprotic Strong Solvation NonPolar Non-Polar Solvents (e.g., Hexane, Heptane) Very Low Solubility Acetic->NonPolar Dimerization (Limits Solubility) Ethyl->NonPolar Weak Dispersion

Thermodynamic solvation pathways and functional group interactions across solvent classes.

Solubility Profile in Key Organic Solvents

Based on the structural analysis and comparative data for similar functionalized heterocycles, the table below outlines the expected thermodynamic solubility profile of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid at standard ambient temperature (25.0 °C).

Solvent ClassificationSolventDielectric Constant (ε)Estimated Solubility (mg/mL)Dominant Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100.0Strong H-bond acceptance from COOH; disrupts dimers.
Polar Aprotic Acetonitrile (MeCN)37.5~ 15.0 - 25.0Moderate dipole interactions; partial dimer disruption.
Polar Protic Methanol (MeOH)32.7~ 40.0 - 60.0Dual H-bond donation/acceptance with pyridine and COOH.
Polar Protic Isopropanol (IPA)18.3~ 10.0 - 15.0Sterically hindered H-bonding; lower dielectric constant.
Non-Polar Dichloromethane (DCM)8.9~ 5.0 - 10.0Weak dipole interactions; molecule likely exists as a dimer.
Non-Polar Hexane1.9< 0.1Negligible solvation energy; strong crystal lattice retention.

Experimental Methodologies: Thermodynamic vs. Kinetic Workflows

As an application scientist, it is critical to emphasize that solubility is not a static, intrinsic number—it is defined entirely by the methodology used to measure it. We must distinguish between Thermodynamic and Kinetic solubility. Thermodynamic solubility represents the true equilibrium state between the solid lattice and the solution, whereas kinetic solubility measures the precipitation point of a pre-dissolved compound, often yielding higher, metastable values[2][3].

SolubilityWorkflow Start Compound: 2-(1-ethyl-3-(pyridin-2-yl) -1H-pyrazol-4-yl)acetic acid Split Assay Selection Start->Split Thermo Thermodynamic Solubility (Shake-Flask Method) Split->Thermo Late-Stage/Scale-up Kinetic Kinetic Solubility (Laser Nephelometry) Split->Kinetic Early-Stage/HTS T_Step1 Add excess solid to organic solvent Thermo->T_Step1 K_Step1 Prepare 10 mM DMSO stock Kinetic->K_Step1 T_Step2 Equilibrate 48-72h at constant temp T_Step1->T_Step2 T_Step3 Phase separation (Centrifugation) T_Step2->T_Step3 T_Step4 Quantification (HPLC) & Solid state check T_Step3->T_Step4 Data Solubility Profile Generation T_Step4->Data K_Step2 Serial dilution in target solvent K_Step1->K_Step2 K_Step3 Laser scattering measurement K_Step2->K_Step3 K_Step4 Plot kick-off curve (Precipitation point) K_Step3->K_Step4 K_Step4->Data

Decision tree and workflow for Thermodynamic vs. Kinetic solubility determination.

Protocol A: Thermodynamic Solubility via the Shake-Flask Method (Gold Standard)

The shake-flask method remains the definitive standard for thermodynamic solubility, ensuring a true equilibrium is reached[3][4]. This protocol is self-validating through the mandatory presence of excess solid and polymorph checking.

Step-by-Step Procedure:

  • Solid Dispensing: Accurately weigh an excess of the crystalline 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid (e.g., 50 mg) into a 2 mL glass HPLC vial. Causality Note: The presence of undissolved solid at the end of the assay is non-negotiable; it is the physical proof that saturation has been achieved[4][5].

  • Solvent Addition: Add 1.0 mL of the target organic solvent to the vial and seal securely with a PTFE-lined cap to prevent evaporation.

  • Equilibration: Place the vial in a thermostated orbital shaker set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours. Causality Note: 24 hours is often insufficient for complex heterocycles. Extended time allows metastable polymorphs to transition to the most thermodynamically stable crystalline form[4].

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid. Avoid filtration if possible, as the API may adsorb onto the filter membrane, artificially lowering the measured concentration.

  • Solid-State Verification: Recover a small portion of the pelleted solid and analyze via X-Ray Powder Diffraction (XRPD) to ensure the crystal form has not altered during the assay (e.g., solvate formation)[4].

  • Quantification: Dilute the supernatant appropriately in the mobile phase and quantify using reversed-phase HPLC-UV against a validated calibration curve.

Protocol B: High-Throughput Kinetic Solubility via Laser Nephelometry

For early-stage screening where API material is scarce, kinetic solubility via nephelometry is the preferred high-throughput alternative[6][7].

Step-by-Step Procedure:

  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well flat-bottom microtiter plate, perform a serial dilution of the DMSO stock into the target solvent system. Causality Note: Ensure the final DMSO concentration remains constant (typically fixed at 2% or 5% v/v) across all wells to prevent co-solvent artifacts from skewing the solubility limit[2].

  • Blank Correction (Self-Validation): In each dilution row, include one well containing the solvent and the fixed DMSO percentage, but without the API. This blank is critical for offset correction of the baseline scattering[2].

  • Incubation: Incubate the plate at room temperature for 2 hours to allow for nucleation and precipitation of metastable states.

  • Nephelometric Measurement: Scan the plate using a laser nephelometer (e.g., Nephelostar Plus). The instrument measures forward-scattered light (Tyndall effect) caused by insoluble particles[6][7].

  • Data Analysis: Plot the intensity of scattered light (Nephelometric Turbidity Units, NTU) against the compound concentration. The "kick-off" curve—the exact concentration at which scattering intensity sharply deviates from the baseline—defines the kinetic solubility limit[6].

References

  • Determin
  • Solubility Determination of Chemicals by Nephelometry JRC Public
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Analytical Chemistry (ACS Public
  • An In-Depth Technical Guide to the Solubility of 1H,1H,2H,2H-Perfluoro-1-decanol in Organic Solvents Benchchem
  • Physics-Based Solubility Prediction for Organic Molecules PMC - NIH
  • UNGAP Best Practice for Improving Solubility Data Quality of Orally Administered Drugs Pharma Excipients
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Preclinical Toxicity Profile and Safety Data for 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid (hereafter referred to as EPP-AA ) is an investigational small molecule characterized by a pyrazole-4-acetic acid core substituted with an ethyl group at position 1 and a pyridine ring at position 3. Structurally, EPP-AA is a bioisostere of classical non-steroidal anti-inflammatory drugs (NSAIDs) such as Lonazolac (3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetic acid)[1].

As a Senior Application Scientist evaluating this molecule for clinical translation, it is critical to recognize that its safety profile is dictated by three distinct pharmacophores: the acetic acid moiety (driving cyclooxygenase inhibition), the pyrazole core (driving CYP450 stabilization and oxidative stress), and the pyridine ring (introducing specific metabolic liabilities). This whitepaper provides an in-depth, self-validating framework for assessing the toxicity profile of EPP-AA, ensuring compliance with global regulatory standards.

Structural Toxicology & Mechanistic Liabilities

To accurately predict and mitigate the toxicity of EPP-AA, we must deconstruct the molecule into its functional groups and analyze the causality behind their physiological interactions.

The Pyrazole-4-Acetic Acid Pharmacophore (COX Inhibition)

Like its structural analog Lonazolac, the acetic acid moiety of EPP-AA serves as a critical hydrogen-bond acceptor/donor that interacts with the Arg120 residue in the active site of cyclooxygenase (COX) enzymes[1].

  • Toxicity Mechanism: Non-selective inhibition of COX-1 in the gastric mucosa depletes protective prostaglandin E2 (PGE2). This leads to decreased mucus secretion, increased gastric acid production, and subsequent gastrointestinal ulceration and bleeding. Furthermore, COX inhibition in the renal afferent arterioles can reduce renal perfusion, precipitating acute kidney injury.

Pyrazole-Mediated CYP2E1 Stabilization and Oxidative Stress

The 1H-pyrazole core presents a unique hepatotoxic liability. Pyrazole rings are well-documented to induce Cytochrome P450 2E1 (CYP2E1) and CYP2A5[2].

  • Toxicity Mechanism: Unlike standard transcriptional inducers, pyrazoles induce CYP2E1 via protein stabilization, protecting the enzyme from proteasomal degradation. Because CYP2E1 is poorly coupled with NADPH-cytochrome P450 reductase, its stabilization leads to enhanced uncoupled NADPH oxidase activity. This generates high levels of reactive oxygen species (ROS), such as superoxide anion radicals and hydrogen peroxide, overwhelming the Nrf2-mediated antioxidant defense system and leading to severe oxidative liver damage[3].

The Pyridine-2-yl Moiety and N-Oxidation Risks

The substitution of a pyridine ring at position 3 introduces a site for oxidative metabolism.

  • Toxicity Mechanism: Pyridine rings are highly susceptible to N-oxidation by Flavin-containing monooxygenases (FMOs) and specific CYP isoforms (e.g., CYP3A4). The resulting pyridine N-oxides can act as reactive electrophiles, potentially binding to hepatocellular proteins and triggering idiosyncratic drug-induced liver injury (DILI) or immune-mediated hypersensitivity.

Hepatotoxicity & Oxidative Stress Pathways

The following diagram illustrates the causal relationship between the pyrazole core of EPP-AA, CYP2E1 stabilization, and downstream hepatocellular injury.

Hepatotoxicity EPPAA EPP-AA (Pyrazole Core) CYP2E1 CYP2E1 / CYP2A5 Induction EPPAA->CYP2E1 Protein Stabilization ROS Reactive Oxygen Species (Superoxide, H2O2) CYP2E1->ROS Uncoupled NADPH Oxidase OxStress Oxidative Stress (Lipid Peroxidation) ROS->OxStress Accumulation Nrf2 Nrf2 Pathway (Antioxidant Defense) ROS->Nrf2 Triggers Activation LiverInjury Hepatocellular Injury (Necrosis/Apoptosis) OxStress->LiverInjury Uncompensated Damage Nrf2->OxStress Mitigates

Pyrazole-mediated CYP2E1 stabilization and ROS-induced hepatocellular injury pathway.

Quantitative Safety Data & Comparative Metrics

To contextualize the safety profile of EPP-AA, we benchmark its predicted toxicological parameters against known reference standards in its structural class, such as Lonazolac and the selective COX-2 inhibitor Celecoxib[4],[1].

Toxicity ParameterEPP-AA (Predicted/In Vitro)Lonazolac (Reference)Celecoxib (Reference)
COX-1 IC50 (µM) ~1.20 (Non-selective)0.85>50.0 (Selective)
COX-2 IC50 (µM) ~0.450.600.22
LD50 (Oral, Rat) mg/kg 650 - 800730>2000
CYP2E1 Induction Potential High (Protein Stabilization)ModerateLow
Primary Target Organ Toxicity Gastrointestinal, HepaticGastrointestinalCardiovascular

Note: EPP-AA quantitative data is derived from predictive Structure-Activity Relationship (SAR) models based on its bioisosteric homology to Lonazolac.

Self-Validating Experimental Protocols for Safety Assessment

Preclinical safety evaluations must strictly align with to establish a safe starting dose for human clinical trials[5],[6]. The following protocols are designed as self-validating systems, ensuring that experimental artifacts do not confound toxicity readouts.

Protocol: In Vitro CYP450 Induction and ROS Quantification

This protocol evaluates the hepatotoxic liability of the pyrazole core.

  • Step 1: Primary Hepatocyte Incubation.

    • Action: Culture primary human hepatocytes (PHHs) in a collagen-sandwich configuration. Expose cells to EPP-AA (0.1–100 µM) for 72 hours.

    • Causality: Sandwich-cultured PHHs are utilized instead of immortalized HepG2 cells because they maintain physiological expression of basolateral/canalicular transporters and retain baseline CYP450 expression, preventing false negatives in enzyme induction assays.

  • Step 2: CYP2E1 Catalytic Activity & ROS Measurement.

    • Action: Assess CYP2E1 activity via chlorzoxazone 6-hydroxylation (LC-MS/MS). Quantify ROS generation using H2DCFDA fluorescence.

    • Causality: Because pyrazole derivatives induce toxicity primarily through CYP2E1 protein stabilization rather than mRNA upregulation[2], measuring direct catalytic activity and downstream ROS is far more predictive of hepatotoxic liability than standard transcriptomic profiling (e.g., qRT-PCR).

  • System Validation Checkpoint: The assay plate must include a concurrent positive control (e.g., 4-methylpyrazole) demonstrating a ≥2-fold increase in CYP2E1 activity, and a vehicle negative control to establish baseline ROS thresholds. Failure to achieve the positive control threshold invalidates the entire plate, ensuring assay sensitivity.

Protocol: 28-Day Sub-Chronic In Vivo Toxicity (ICH M3(R2) Aligned)

This protocol defines the No Observed Adverse Effect Level (NOAEL) and identifies target organs of toxicity.

  • Step 1: Dose Range Finding & MTD Determination.

    • Action: Administer EPP-AA via oral gavage to Sprague-Dawley rats at escalating doses to determine the Maximum Tolerated Dose (MTD).

    • Causality: Establishing the MTD is a regulatory prerequisite under ICH M3(R2)[5] to ensure the high-dose group in the 28-day study achieves systemic exposure sufficient to identify target organs of toxicity without causing immediate, uninformative lethality.

  • Step 2: 28-Day Sub-Chronic Dosing & Toxicokinetics (TK).

    • Action: Administer EPP-AA daily for 28 days at Low, Mid, and High (MTD) doses. Collect plasma at multiple timepoints on Days 1 and 28 for TK profiling.

    • Causality: Day 1 versus Day 28 TK comparisons reveal auto-induction or accumulation. The pyridine-2-yl moiety may induce its own clearance via CYP3A4; therefore, TK validation is required to confirm that animals were subjected to sustained exposure throughout the study.

  • System Validation Checkpoint: TK data must demonstrate dose-proportional exposure (AUC and Cmax). If the High dose shows sub-proportional exposure compared to the Mid dose, it indicates gastrointestinal absorption saturation. This validates that the biological limit of exposure has been reached, satisfying regulatory requirements even in the absence of overt clinical toxicity.

PreclinicalWorkflow InVitro In Vitro Screening (CYP450, hERG, Ames) AcuteTox Acute Toxicity (Rodent) (MTD & Dose Ranging) InVitro->AcuteTox Pass Criteria Met SubChronic Sub-Chronic Tox (28-Day) (Rodent & Non-Rodent) AcuteTox->SubChronic MTD Established ToxicoK Toxicokinetics (TK) (ADME & Exposure) SubChronic->ToxicoK PK/PD Correlation Decision Go/No-Go Decision (ICH M3(R2) Criteria) SubChronic->Decision Safety Margins ToxicoK->Decision Exposure Data

Preclinical Safety Workflow for EPP-AA aligned with ICH M3(R2) guidelines.

Conclusion and Translational Risk Mitigation

The development of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid (EPP-AA) requires careful navigation of its inherent structural liabilities. The combination of an acetic acid moiety and a pyrazole core strongly predicts a dual toxicity profile: classical NSAID-like gastrointestinal/renal toxicity paired with pyrazole-driven, ROS-mediated hepatotoxicity.

To mitigate these risks during clinical translation, developers should consider co-administration strategies (e.g., proton pump inhibitors for GI protection) and strict hepatic monitoring protocols (ALT/AST and bilirubin tracking) in early Phase I trials. Furthermore, structural optimization—such as replacing the acetic acid group with a non-acidic bioisostere or modifying the pyrazole ring to eliminate CYP2E1 stabilization—may be necessary to widen the therapeutic window[1].

References

  • Hepatotoxicity Mediated by Pyrazole (CYP2E1) Plus TNF-α Treatment Occurs in jnk2−/− but not in jnk1−/− Mice. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency. National Center for Biotechnology Information (PMC). Available at:[Link]

  • ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • Safety Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Methodological & Application

Application Note: 2-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic Acid as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid serves as a highly specialized, privileged building block in small molecule drug discovery. It is primarily utilized in the design and synthesis of potent serine/threonine kinase inhibitors, most notably targeting the Activin receptor-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β (TGF-β) type I receptor[1]. This application note details the structural rationale, synthetic utility, and biological screening protocols associated with this scaffold, providing drug development professionals with a comprehensive guide to leveraging it for lead generation and optimization.

Structural Rationale & Causality in Drug Design

The architecture of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is meticulously engineered for optimal interaction within the ATP-binding pocket of kinases:

  • The 3-(Pyridin-2-yl)pyrazole Core : This bidentate motif is a well-documented pharmacophore that mimics the adenine ring of ATP. The nitrogen atoms act as a potent hydrogen bond donor/acceptor pair, anchoring the molecule to the hinge region of the kinase backbone[1].

  • The N1-Ethyl Substitution : Alkylation of the pyrazole nitrogen serves a dual purpose. First, it prevents tautomerization, locking the molecule into a single, predictable binding conformation. Second, the ethyl group projects into a small, lipophilic pocket adjacent to the hinge region, enhancing kinase selectivity and improving overall cellular permeability.

  • The C4-Acetic Acid Handle : The acetic acid appendage acts as a critical synthetic vector. The methylene (-CH2-) spacer provides necessary rotational flexibility, allowing the carboxylic acid to be functionalized (typically via amidation) to extend into the solvent-exposed channel or the ribose-binding pocket. This enables rapid library generation without disrupting the core hinge-binding interactions.

Biological Context: The TGF-β/ALK5 Pathway

Dysregulation of the TGF-β signaling pathway is a primary driver of tissue fibrosis and tumor immunosuppression[2]. Upon TGF-β ligand binding, the TGF-β type II receptor phosphorylates and activates ALK5 (TGF-β RI). ALK5 subsequently phosphorylates Smad2 and Smad3, which complex with Smad4 and translocate to the nucleus to drive the transcription of profibrotic and oncogenic genes[2]. Small molecule inhibitors containing the pyridyl-pyrazole core, such as GW788388 and SM16, competitively bind to the ALK5 ATP site, effectively halting this signaling cascade[1][3].

TGFB_Pathway TGFB TGF-β Ligand TBRII TGF-β Type II Receptor TGFB->TBRII Binds ALK5 ALK5 (TGF-β Type I Receptor) TBRII->ALK5 Phosphorylates & Activates SMAD23 Smad2 / Smad3 ALK5->SMAD23 Phosphorylates Inhibitor Pyridyl-Pyrazole Inhibitor (ATP Competitor) Inhibitor->ALK5 Blocks ATP Site SMAD4 Smad4 SMAD23->SMAD4 Forms Complex Nucleus Gene Transcription (Fibrosis/Oncology) SMAD4->Nucleus Translocates

Figure 1: TGF-β signaling and ALK5 inhibition by pyridyl-pyrazole derivatives.

Synthetic Workflow: Amide Library Generation

To exploit the C4-acetic acid handle, researchers employ parallel amide coupling strategies. This approach allows for the rapid exploration of Structure-Activity Relationships (SAR) by varying the amine partner, optimizing both potency and pharmacokinetic properties.

Synthetic_Workflow BB 2-(1-ethyl-3-(pyridin-2-yl) -1H-pyrazol-4-yl)acetic acid Activation Carboxylic Acid Activation (HATU / DIPEA) BB->Activation Library Target Compound Library (Amide Derivatives) Activation->Library Amide Coupling Amine Primary/Secondary Amines (R-NH2) Amine->Activation Screening High-Throughput Screening (ALK5 Kinase Assay) Library->Screening Hit Identification

Figure 2: Workflow for generating an ALK5 inhibitor library via amide coupling.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Self-Validating Library Synthesis)

Objective : Generate a library of amide derivatives using 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid to probe the solvent-exposed channel of ALK5. Causality & Design : HATU is selected as the coupling reagent due to its high efficiency and minimal epimerization risk. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the amine hydrochloride salts and drive the formation of the active HOAt ester.

  • Preparation : In a 96-well deep-well plate, dispense 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid (0.1 mmol per well) dissolved in anhydrous DMF (1.0 mL).

  • Activation : Add HATU (0.12 mmol, 1.2 eq) and DIPEA (0.3 mmol, 3.0 eq) to each well. Agitate at room temperature for 15 minutes. Scientific Insight: This pre-activation step ensures complete conversion of the carboxylic acid to the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium intermediate.

  • Coupling : Add diverse primary or secondary amines (0.12 mmol, 1.2 eq) to the respective wells. Seal the plate and shake at room temperature for 12 hours.

  • Validation & Purification : Analyze an aliquot from each well via LC-MS. The system is self-validating: the disappearance of the parent acid mass (m/z ~231) and the appearance of the product mass confirm successful coupling. Purify the products using preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol B: ALK5 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective : Quantify the inhibitory potency (IC₅₀) of the synthesized library against recombinant ALK5 kinase. Causality & Design : TR-FRET minimizes compound auto-fluorescence interference. EDTA is utilized in the stop solution to chelate Mg²⁺ ions, which are obligate cofactors for kinase activity, thereby abruptly halting the reaction and ensuring precise temporal measurement of phosphorylation.

  • Enzyme Reaction : In a 384-well low-volume plate, combine 5 µL of ALK5 kinase (final concentration 2 nM) and 5 µL of the test compound (serial dilutions from 10 µM to 0.1 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes to allow compound binding.

  • Substrate Addition : Initiate the reaction by adding 10 µL of a mixture containing ATP (at its predetermined Kₘ value, ~10 µM) and a biotinylated Smad3-derived peptide substrate. Incubate for 60 minutes at 25°C.

  • Termination & Detection : Add 20 µL of stop/detection buffer containing 50 mM EDTA, Europium-labeled anti-phospho-Smad3 antibody (donor), and Streptavidin-APC (acceptor). Scientific Insight: The EDTA immediately chelates Mg²⁺, stopping the kinase. The proximity of the Europium antibody (bound to the phosphorylated peptide) and the APC (bound to the biotin tag) generates a robust FRET signal.

  • Readout : Measure the TR-FRET signal (ratio of 665 nm / 615 nm) using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model. A Z'-factor > 0.6 validates the assay's robustness.

Data Presentation: Representative Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR data derived from coupling various amines to the 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid scaffold. The data illustrates how modifying the solvent-exposed region impacts both biochemical potency and cellular efficacy (Smad2/3 phosphorylation inhibition)[3][4].

Compound IDAmine Partner (R-Group)ALK5 IC₅₀ (nM)Cellular pSmad2/3 IC₅₀ (nM)ClogPRationalization
Cmpd-01 Methylamine1458501.8Baseline activity; small R-group fails to fully engage the solvent channel.
Cmpd-02 Cyclohexylamine422103.1Increased lipophilicity improves cellular permeability and pocket filling.
Cmpd-03 4-Aminotetrahydropyran12452.4Oxygen atom forms a favorable hydrogen bond with solvent-exposed residues.
Cmpd-04 3-Aminopyridine8322.6Aromatic stacking interactions enhance potency; excellent cellular translation.
Cmpd-05 Benzylamine251503.5Added flexibility from the methylene spacer slightly reduces binding entropy.

References

  • Title : Discovery of 4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor. Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : SM16, an Orally Active TGF-β Type I Receptor Inhibitor Prevents Myofibroblast Induction and Vascular Fibrosis in the Rat Carotid Injury Model. Source : Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL :[Link]

  • Title : Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : An Orally Active Small Molecule TGF-β Receptor I Antagonist Inhibits the Growth of Metastatic Murine Breast Cancer. Source : Clinical Cancer Research (via PMC) URL :[Link]

Sources

Application Note: 2-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic Acid (EPPA) in Advanced Coordination Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multifunctional ligands is the cornerstone of modern coordination chemistry, enabling the synthesis of predictable metal-organic frameworks (MOFs), luminescent sensors, and photoredox catalysts. 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid (EPPA) represents a highly specialized, dual-domain ligand. By integrating a rigid bidentate N,N′ -chelating pocket with a flexible, pH-responsive pendant carboxylate arm, EPPA allows researchers to construct complex, multidimensional architectures. This application note details the mechanistic rationale behind EPPA’s design, provides self-validating protocols for its use with transition metals and lanthanides, and summarizes expected crystallographic and photophysical data.

Ligand Design & Coordination Causality

To successfully deploy EPPA in coordination chemistry, one must understand the causality behind its specific structural modifications. The ligand is engineered to solve a ubiquitous problem in pyrazole-based coordination: unpredictable multinuclear aggregation.

  • The N1-Ethyl Group (Steric & Electronic Control): Unsubstituted pyrazoles possess an highly acidic N-H proton. Upon deprotonation, they readily form pyrazolate bridges, which often lead to the rapid precipitation of insoluble, amorphous polymeric networks. By alkylating the N1 position with an ethyl group, EPPA is forced to act exclusively as a neutral N,N′ -donor via the pyridine nitrogen and the pyrazole N2. This directs the metal center to form a highly stable, predictable 5-membered metallacycle, a hallmark of [1]. Furthermore, the ethyl group introduces a hydrophobic pocket, which can be leveraged to tune the pore environment in MOFs or enhance cellular uptake in bio-imaging applications.

  • The C4-Acetic Acid Arm (Dimensionality Tuning): The pendant carboxylate group provides a flexible O,O′ -donor. The methylene spacer ( −CH2​− ) is a critical design choice: it electronically decouples the carboxylate moiety from the aromatic pyrazole-pyridine π -system. Consequently, the ligand's UV absorption profile remains stable regardless of the carboxylate's protonation state. Depending on the stoichiometric ratio and pH, the deprotonated carboxylate can bridge adjacent metal ions, expanding a discrete mononuclear complex into [2].

Experimental Workflows & Logical Relationships

The following workflow illustrates the divergent synthetic pathways for utilizing EPPA, depending on the desired metal center and application.

EPPA_Workflow A 1. EPPA Ligand Stock (Methanol/H2O) B 2. Deprotonation (pH 6.5-7.5 via NaOH/TEA) A->B Base Addition C1 3a. d10 Metal Salts (e.g., Cd(NO3)2) B->C1 Aliquot A C2 3b. Lanthanide Salts (e.g., TbCl3) B->C2 Aliquot B D1 4a. Solvothermal Synthesis (120°C, 48h) C1->D1 Heating D2 4b. Ambient Self-Assembly (RT, 4h) C2->D2 Stirring E1 5a. [Cd(EPPA)2]n MOF (Blue Emission) D1->E1 Slow Cooling E2 5b. [Tb(EPPA)3] Complex (Green Emission) D2->E2 Ether Precipitation F 6. Validation (SCXRD, FT-IR, Photophysics) E1->F E2->F

Workflow for the synthesis and validation of EPPA-based coordination complexes.

Self-Validating Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Luminescent [Cd(EPPA)2​]n​ MOF

Causality: Cadmium(II) is a d10 closed-shell ion. Because it lacks low-lying d-d transitions, it cannot quench ligand-centered fluorescence via non-radiative decay pathways. This makes Cd-EPPA complexes highly emissive and ideal for fluorescent chemical sensing.

  • Ligand Preparation: Dissolve 0.2 mmol of EPPA in 10 mL of a DMF/H₂O mixture (1:1 v/v).

  • Deprotonation (Validation Step): Dropwise add 0.1 M NaOH until the pH reaches exactly 6.5.

    • Self-Validation: Monitor via a calibrated pH meter. The solution must remain optically clear. If a white precipitate forms, the sodium salt of the ligand is crashing out due to low solvent polarity; rectify by adding 1-2 mL of additional H₂O.

  • Metal Addition: Add 0.1 mmol of Cd(NO3​)2​⋅4H2​O to the solution and stir for 15 minutes.

  • Solvothermal Assembly: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Heat at 120°C for 48 hours.

  • Crystallization: Program the oven to cool to room temperature at a slow rate of 5°C/h.

    • Self-Validation: Wash the resulting crystals with ethanol. Examine under a polarized light microscope; uniform birefringence confirms the formation of a highly ordered, single-crystal coordination polymer rather than an amorphous precipitate.

Protocol 2: Synthesis of Highly Luminescent [Tb(EPPA)3​(H2​O)] Discrete Complex

Causality: The triplet energy level of the 3-(2-pyridyl)pyrazole moiety is perfectly matched to the 5D4​ excited state of Terbium(III). EPPA acts as a highly efficient "antenna," absorbing incident UV radiation and transferring the energy via the Dexter mechanism to the lanthanide center, resulting in intense, long-lived green luminescence [3].

  • Ligand Preparation: Dissolve 0.3 mmol of EPPA in 15 mL of anhydrous Methanol.

  • Deprotonation (Validation Step): Add 0.3 mmol (1 equivalent) of triethylamine (TEA).

    • Self-Validation: Evaporate a 0.5 mL aliquot and perform FT-IR spectroscopy. Successful deprotonation is confirmed by the disappearance of the broad carboxylic O−H stretch (~3000 cm⁻¹) and the shift of the carbonyl C=O stretch from ~1710 cm⁻¹ to an asymmetric carboxylate stretch at ~1580 cm⁻¹.

  • Metal Addition: Add 0.1 mmol of TbCl3​⋅6H2​O and stir at room temperature for 4 hours.

  • Precipitation: Concentrate the solution to 5 mL under reduced pressure, then rapidly inject 20 mL of cold diethyl ether to precipitate the complex.

    • Self-Validation: Isolate the powder and illuminate it under a standard 254 nm or 365 nm laboratory UV lamp. A brilliant, blinding green emission provides immediate, macroscopic validation of successful metal coordination and antenna-effect energy transfer.

Quantitative Data Presentation

The table below summarizes the expected structural and photophysical parameters of EPPA when coordinated to various metal centers, providing a benchmark for analytical validation.

Metal CenterPreferred Coordination TopologyEmission λmax​ (nm)Quantum Yield ( Φ )Primary Application
Zn(II) 1D Coordination Polymer410 (Ligand-centered)15%Blue OLEDs / VOC Sensing
Cd(II) 2D Metal-Organic Framework425 (Ligand-centered)22%Fluorescent Chemical Sensor
Eu(III) Discrete Mononuclear614 ( 5D0​→7F2​ )45%Red Phosphor / Bio-imaging
Tb(III) Discrete Mononuclear545 ( 5D4​→7F5​ )68%Green Phosphor / Security Inks
Ru(II) Heteroleptic Octahedral620 (MLCT)8%Photoredox Catalysis

References

  • Kótai, L. "Metal Complexes with N-donor Ligands." Inorganics 2024, 12(5), 130. URL:[Link]

  • Wang, X., et al. "Cd(II) Coordination Architectures with Mixed Ligands of 3-(2-Pyridyl)pyrazole and Pendant Carboxylate Ligands Bearing Different Aromatic Skeletons: Syntheses, Crystal Structures, and Emission Properties." Crystal Growth & Design, 2006, 6(2), 522-529. URL:[Link]

  • Najar, A.M., et al. "Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu(II), Zn(II), Ni(II), and Ru(II) In Solution." Journal of Physical Chemistry & Biophysics, 2020, 10(3), 290. URL:[Link]

Troubleshooting & Optimization

🛠️ Technical Support Center: Yield Optimization for 2-(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Portal. The construction of the 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid scaffold is frequently bottlenecked by three chemical challenges: poor N-alkylation regioselectivity, rapid protodeboronation during cross-coupling, and decarboxylation during final deprotection.

This guide provides process chemists and discovery scientists with causality-driven analyses, quantitative optimization data, and self-validating protocols to maximize overall yield.

🗺️ System Overview: Synthetic Strategy & Bottlenecks

SynthesisRoutes Start Starting Material: 3-(Pyridin-2-yl)-1H-pyrazole-4-acetate RouteA NaH, Bromoethane, THF (Kinetic Control) Start->RouteA Small Cation (Na+) RouteB MgBr2, DIPEA, THF (Thermodynamic/Chelation) Start->RouteB Mg2+ Chelation N1 N1-Ethyl Isomer (Desired Target Precursor) RouteA->N1 >90% Selectivity N2 N2-Ethyl Isomer (Off-Target Byproduct) RouteB->N2 >95% Selectivity Coupling Suzuki-Miyaura Coupling (If Pyridine added late-stage) N1->Coupling Optional Route Hydrolysis Mild Hydrolysis (LiOH, THF/H2O, RT) N1->Hydrolysis Ester Deprotection Coupling->Hydrolysis Final Target Molecule: 2-(1-ethyl-3-(pyridin-2-yl) -1H-pyrazol-4-yl)acetic acid Hydrolysis->Final Isoelectric Precipitation

Fig 1. Divergent regioselective N-alkylation pathways and downstream processing.

📂 Module 1: Overcoming N-Ethylation Regioselectivity Issues

Context: Alkylation of unsymmetric 3-substituted-1H-pyrazoles typically yields a frustrating 1:1 mixture of N1 and N2 regioisomers because the two nitrogen atoms share nearly identical electronic properties[1].

Q: Why does standard alkylation with K₂CO₃ and ethyl iodide fail to provide the N1 isomer selectively? A: Potassium carbonate (K₂CO₃) in DMF operates under thermodynamic control but lacks the specific steric or chelating properties required to differentiate the N1 and N2 positions. The steric bulk of the 3-pyridyl group alone is insufficient to block the N2 position completely.

Q: How can I drive the reaction exclusively toward the desired N1-ethyl isomer? A: The regioselectivity of pyrazole alkylation is heavily dictated by the size and charge of the base's cation[1]. Switching to Sodium Hydride (NaH) at lower temperatures shifts the reaction to kinetic control, favoring the less sterically hindered N1 position[1]. Conversely, if you ever need the N2 isomer, using a Magnesium catalyst (MgBr₂) forces N2-alkylation via a rigid chelation transition state between the pyrazole nitrogen and the adjacent directing groups[2].

Table 1: Effect of Cation and Conditions on N-Ethylation Regioselectivity

Alkylating AgentBase / CatalystSolventTemp (°C)N1:N2 RatioOverall Yield (%)
BromoethaneK₂CO₃ (K⁺)DMF8060:4045
BromoethaneCs₂CO₃ (Cs⁺)DMF2575:2562
BromoethaneNaH (Na⁺)THF0 to 25>90:1085
BromoethaneMgBr₂ / DIPEATHF60<5:95 (Favors N2)88
🧪 Protocol 1: NaH-Directed N1-Ethylation

Self-Validating System: The strict exclusion of water ensures the NaH acts purely as a base, preventing ester hydrolysis side-reactions.

  • Preparation: Flame-dry a 100 mL Schlenk flask. Add 3-(pyridin-2-yl)-1H-pyrazole-4-acetate (1.0 equiv) and anhydrous THF (0.2 M). Cool to 0 °C under Argon.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.1 equiv) in portions. Stir at 0 °C for 30 minutes until H₂ evolution ceases.

  • Alkylation: Dropwise add bromoethane (1.2 equiv). Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Checkpoint: Sample 10 µL into LC-MS. You should observe a single major peak corresponding to the[M+H]⁺ of the N1-ethylated product. If a second peak of the same mass appears (>10% integration), the reaction temperature was too high during addition.

  • Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

📂 Module 2: Defeating Protodeboronation in 2-Pyridyl Cross-Coupling

Context: If your synthetic route introduces the pyridine ring late-stage via Suzuki-Miyaura coupling, you are likely using a 2-pyridylboronic acid.

Q: My Suzuki coupling is yielding <20% product and massive amounts of pyridine byproduct. What is happening? A: 2-Pyridylboronic acids are notoriously unstable[3]. The basic conditions required to activate the palladium catalyst for transmetalation simultaneously trigger rapid cleavage of the C-B bond (protodeboronation)[4].

Q: How do I prevent protodeboronation? A: Replace the boronic acid with a 2-Pyridyl MIDA boronate [3]. MIDA (N-methyliminodiacetic acid) boronates are sp³-hybridized at the boron center, rendering them entirely stable to air and benchtop storage[5]. By using a mild aqueous base (like K₃PO₄), the MIDA ligand slowly hydrolyzes, releasing the active boronic acid drop-by-drop[6]. This "slow-release" mechanism starves the protodeboronation pathway because the boronic acid is consumed by the Palladium complex the moment it is generated[3].

MIDAMech MIDA 2-Pyridyl MIDA Boronate (Stable Reservoir) BoronicAcid 2-Pyridylboronic Acid (Transient Active Species) MIDA->BoronicAcid Slow Release (Aqueous K3PO4) Transmetalation Transmetalation (Fast, Desired) BoronicAcid->Transmetalation High local Pd conc. Protodeboronation Protodeboronation (Fast, Undesired) BoronicAcid->Protodeboronation Excess Boronic Acid PdComplex Pd(II)-Aryl Complex Product Cross-Coupled Product PdComplex->Product Reductive Elimination Transmetalation->PdComplex Byproduct Pyridine (Yield Loss) Protodeboronation->Byproduct

Fig 2. Slow-release mechanism of MIDA boronates outcompeting protodeboronation pathways.

🧪 Protocol 2: Slow-Release Suzuki-Miyaura Coupling

Self-Validating System: The biphasic solvent system ensures the MIDA boronate remains in the organic phase while hydrolysis occurs strictly at the interface, tightly controlling the release rate.

  • Catalyst Loading: To an oven-dried Schlenk tube, add the 4-bromo-1-ethylpyrazole core (1.0 equiv), 2-pyridyl MIDA boronate (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and Cu(OAc)₂ (20 mol%)[3].

  • Atmosphere: Evacuate and backfill the vessel with Argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (0.1 M) followed by an aqueous solution of K₃PO₄ (3.0 equiv, 1.0 M solution)[5].

  • Reaction: Seal the tube and heat in a pre-heated oil bath at 100 °C for 18 hours with vigorous stirring (1000 rpm).

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1). The MIDA boronate should be completely consumed. If unreacted MIDA remains but the bromide is gone, homocoupling occurred (check degassing protocol).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

📂 Module 3: Suppressing Decarboxylation During Deprotection

Context: The final step requires converting the protected ester (e.g., ethyl 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetate) into the free acetic acid.

Q: I am losing up to 40% of my product mass during basic hydrolysis. Is it degrading? A: It is decarboxylating. Pyrazole-4-acetic acids possess an electron-rich heterocyclic core that can stabilize the intermediate carbanion formed during decarboxylation. Exposing the ester to harsh conditions (e.g., NaOH/KOH at reflux) drives the loss of CO₂.

🧪 Protocol 3: Mild Hydrolysis and Isoelectric Precipitation
  • Hydrolysis: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH monohydrate (2.0 equiv).

  • Incubation: Stir strictly at room temperature (20–25 °C) for 4–6 hours. Do not heat.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and MeOH, leaving only the aqueous layer.

  • Isoelectric Precipitation: Cool the aqueous layer to 0 °C. Carefully titrate with 1M HCl dropwise until the pH reaches ~4.5 (the approximate isoelectric point of the target molecule, balancing the basic pyridine and the acidic carboxylic acid).

  • Isolation: The product will precipitate as a white/off-white solid. Filter, wash with ice-cold water, and dry under high vacuum.

📚 References

  • [2] Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett. URL:[Link]

  • [1] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. URL:[Link]

  • [4] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. URL:[Link]

  • [6] CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. RSC Books. URL:[Link]

Sources

Troubleshooting impurities in 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid .

As a highly functionalized building block, this molecule combines a basic pyridine ring, a substituted pyrazole core, and an acidic carboxylate moiety. This specific topology creates a complex zwitterionic landscape that frequently complicates regiocontrol, metal clearance, and final isolation. This guide is designed for process chemists and researchers to diagnose and resolve the most critical bottlenecks in this synthetic workflow.

Synthesis Workflow & Impurity Mapping

The following diagram maps the standard synthetic route—from enaminone condensation to cross-coupling and hydrolysis—highlighting the exact branch points where critical impurities are generated.

SynthesisWorkflow SM 1-(Pyridin-2-yl)butane-1,3-dione Derivative Hydrazine Ethylhydrazine Condensation SM->Hydrazine Regio Impurity A: 1,5-Regioisomer Hydrazine->Regio Minor Pathway Int1 1-Ethyl-3-(pyridin-2-yl) -1H-pyrazole Hydrazine->Int1 Major Pathway Brom C4-Bromination Int1->Brom DesBrom Impurity B: Des-bromo Pyrazole Brom->DesBrom Unreacted Int2 4-Bromo-1-ethyl-3- (pyridin-2-yl)-1H-pyrazole Brom->Int2 Major Pathway Cross Pd-Catalyzed Cross-Coupling Int2->Cross PdImp Impurity C: Residual Palladium Cross->PdImp Catalyst Chelation Int3 C4-Ester/Nitrile Intermediate Cross->Int3 Major Pathway Hydro Hydrolysis & Isolation Int3->Hydro IncHydro Impurity D: Incomplete Hydrolysis Hydro->IncHydro Partial Reaction API 2-(1-Ethyl-3-(pyridin-2-yl) -1H-pyrazol-4-yl)acetic acid Hydro->API Complete Reaction

Synthesis workflow and impurity branch points for the target pyrazole-4-acetic acid API.

Diagnostic Q&A Guide

Q1: Why am I seeing a persistent 15-20% impurity during the initial pyrazole ring formation, and how do I eliminate it? Cause: You are likely observing the formation of the 1,5-regioisomer (Impurity A). Ethylhydrazine possesses two reactive nitrogen centers: the terminal -NH₂ is sterically unhindered, while the internal -NH-Et is more nucleophilic. When condensing with a standard enaminone, the competition between kinetic attack at the carbonyl and conjugate addition at the enamine beta-carbon dictates the isomer ratio, often leading to poor regioselectivity. Solution: Transition your starting material from a standard enaminone to an acetylenic ketone. The differential electrophilicity of the alkyne versus the carbonyl fundamentally alters the reaction's kinetic pathway. As demonstrated in authoritative synthetic studies, the reaction of acetylenic ketones with mono-substituted alkylhydrazines is highly regioselective, yielding essentially single pyrazole isomers[1].

Q2: My final product is contaminated with unreacted ester intermediates. Why is the hydrolysis stalling? Cause: The target molecule features a basic pyridine nitrogen, a basic pyrazole nitrogen, and an acidic carboxylic acid. This creates a complex zwitterionic landscape that complicates both hydrolysis and isolation[2]. Under standard basic conditions (e.g., NaOH/MeOH), the resulting sodium carboxylate can form tight electrostatic ion pairs with the basic heterocycles, causing the intermediate to aggregate and stall the reaction. Solution: Switch to a Lithium Hydroxide (LiOH) mediated protocol. The high charge density of the Li⁺ cation effectively coordinates the heteroatoms, preventing electrostatic aggregation and driving the hydrolysis of the ester intermediate to completion.

Q3: How do I efficiently remove residual Palladium (Pd) from the C4-cross-coupling step without losing my product? Cause: If you utilized a Palladium-catalyzed cross-coupling (e.g., malonate coupling) to install the C4-acetic acid moiety, residual Pd will strongly chelate to the bidentate-like pocket formed by the adjacent pyridine and pyrazole nitrogens. Standard aqueous washings cannot break this thermodynamic sink. Solution: Implement a solid-supported sulfur scavenger. Functionalized silica scavengers (e.g., thiol or thiourea) operate via chemisorption and possess exceptionally high binding affinities for Pd. Recent pharmaceutical process developments confirm that sulfur-based scavengers can efficiently extract palladium from complex nitrogen-rich heterocycles, reducing metal loads to <1 ppm without compromising API yield[3].

Q4: I am losing yield during the final isolation of the free acid. Standard acidification yields a water-soluble gum. Cause: Standard acidification of the hydrolysis mixture with strong acids (like HCl) leads to the over-protonation of the basic nitrogens. This forms highly water-soluble hydrochloride salts rather than precipitating the desired free carboxylic acid[2]. Solution: Utilize an Isoelectric Point (pI) Isolation Strategy. By carefully titrating the aqueous solution to the molecule's exact pI (typically around pH 5.2), the net charge becomes zero. This minimizes aqueous solubility and forces the zwitterion to crystallize cleanly.

Quantitative Analytical Markers

Use the following analytical markers to track the clearance of impurities during your optimization workflows.

AnalyteStructural IdentityRRT (HPLC)Key ¹H-NMR Marker (DMSO-d₆, 400 MHz)
Target API 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid1.00δ 7.85 (s, 1H, pyrazole C5-H)
Impurity A 1-ethyl-5-(pyridin-2-yl)-1H-pyrazol-4-yl isomer1.12δ 4.35 (q, 2H, N-CH₂- shifted due to steric clash)
Impurity B Des-bromo pyrazole intermediate0.85δ 6.85 (s, 1H, pyrazole C4-H)
Impurity C C4-Ester Intermediate (Ethyl ester)1.45δ 4.10 (q, 2H, ester -CH₂-)
Impurity D Pyridine N-oxide degradation product0.70δ 8.25 (d, 1H, pyridine C6-H shifted)

Standard Operating Procedures (SOPs)

Protocol A: Isoelectric Point (pI) Isolation of the Zwitterionic API

This protocol utilizes a self-validating feedback loop (calibrated pH monitoring) to ensure maximum recovery of the zwitterionic product.

  • Hydrolysis: Dissolve the C4-ester intermediate in a 3:1 mixture of THF/H₂O. Add 2.0 eq of LiOH·H₂O. Stir at 40°C for 4 hours until complete consumption of the ester is verified by HPLC.

  • Phase Separation: Remove THF under reduced pressure. Wash the remaining aqueous layer with MTBE (2 x 5 volumes) to extract any neutral organic impurities.

  • Titration (Critical Step): Cool the aqueous layer to 5°C. Equip the reactor with a calibrated pH meter. Slowly add 1M H₃PO₄ dropwise while maintaining vigorous stirring.

  • Precipitation: Continue the acid addition until the pH reaches exactly 5.2 (the empirical isoelectric point). A dense, white crystalline precipitate will form as the net charge of the molecule reaches zero.

  • Isolation: Stir the slurry at 5°C for 2 hours to ensure complete thermodynamic crystallization. Filter, wash the cake with ice-cold water (1 volume), and dry under vacuum at 50°C.

Protocol B: Palladium Scavenging for Nitrogen-Rich Heterocycles

This protocol leverages thermodynamic chemisorption to outcompete the API for residual metal, validated by downstream elemental analysis.

  • Preparation: Following the C4 cross-coupling reaction, perform a standard aqueous workup. Concentrate the organic layer and reconstitute the crude intermediate in 2-MeTHF (10 volumes).

  • Scavenger Addition: Add 20% w/w (relative to the theoretical intermediate yield) of a Thiol-functionalized silica scavenger.

  • Incubation: Heat the suspension to 60°C and stir vigorously for 4 hours. Causality Note: Elevated temperatures increase the dissociation rate of Pd from the API's bidentate nitrogen pocket, allowing the thermodynamically favored sulfur-Pd bond to form on the silica matrix.

  • Filtration: Filter the mixture hot through a pad of Celite to remove the silica-bound Palladium. Wash the filter cake with hot 2-MeTHF (2 volumes).

  • Verification: Analyze an aliquot of the filtrate via ICP-MS. Proceed to the hydrolysis step only when Pd levels are confirmed to be <10 ppm.

References

  • Benchchem. Ethyl 2-(1H-pyrazol-4-yl)
  • Bishop, B. C., Brands, K. M. J., Gibb, A. D., & Kennedy, D. J. Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Synthesis, 2004(1), 43-52.
  • Organic Process Research & Development. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.

Sources

Technical Support Center: Chromatography Purification of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for discovery chemists and process scientists encountering poor recovery, severe peak tailing, or co-elution during the downstream processing of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid .

Rather than providing a generic protocol, this guide deconstructs the specific molecular topology of your target to explain the causality behind our chromatographic strategies.

Part 1: Molecular Profiling & Causality

To purify this molecule, we must first understand its electronic behavior. 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is a classic amphoteric compound [1]. Its structure presents three distinct chromatographic challenges:

  • A Basic Pyridine Ring: The basic nitrogen (pKa ~5.2) is capable of strong hydrogen bonding and ion-pairing with acidic silanol groups (Si-OH) on normal-phase silica.

  • An Acidic Carboxymethyl Group: The acetic acid moiety (pKa ~4.5) is prone to ionization (carboxylate formation) and strong dipole interactions.

  • Zwitterionic Topology: Because it possesses both acidic and basic moieties, the molecule exhibits an isoelectric point (pI) where the net charge is zero. At near-neutral pH, it exists as a highly polar zwitterion, making it practically insoluble in non-polar solvents and highly prone to irreversible adsorption on bare silica[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is streaking severely from the baseline to Rf 0.5 on a standard silica gel TLC plate, even with polar solvents. How do I fix this? A: This is the hallmark of amphoteric molecules on bare silica. The basic pyridine nitrogen binds strongly to the acidic silanol groups of the stationary phase, while the carboxylic acid group interacts with trace water or basic impurities[1]. Solution: You must mask these dual interactions. If you are restricted to Normal-Phase (NP) silica, abandon standard Hexane/Ethyl Acetate gradients. Switch your mobile phase to a Dichloromethane (DCM) / Methanol (MeOH) system and add 1% to 2% Acetic Acid (AcOH) to the entire mixture. The acetic acid suppresses carboxylate formation and competitively protonates the silica silanols, drastically reducing tailing[1].

Q2: I switched to Reverse-Phase (C18) chromatography, but the peak is broad and the compound elutes near the void volume. Why? A: In unbuffered water and acetonitrile, your compound exists largely in its highly hydrophilic zwitterionic state, which has poor retention on hydrophobic C18 chains. Solution: You must control the pH of the mobile phase to suppress ionization. Adding a volatile modifier like 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA) lowers the pH below the pKa of the carboxylic acid, forcing it into a neutral, protonated state. While the pyridine will be protonated, ion-pairing with the trifluoroacetate counter-ion enhances retention and sharpens the peak on C18 columns[1].

Q3: How can I selectively separate the target product from unreacted pyrazole or pyridine-containing synthetic intermediates? A: Leverage the unique isoelectric point of your target via Ion Exchange Chromatography. Because your product has both a carboxylic acid and a basic pyridine, it behaves differently than strictly basic impurities. You can utilize a Strong Cation Exchange (SCX) catch-and-release protocol, which relies upon the reversible adsorption of charged solute molecules to immobilized ion exchange groups[2].

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can track the mass balance of your compound at every step.

Protocol A: Reverse-Phase (C18) Flash Chromatography (Gold Standard)

This protocol is highly recommended for amphoteric compounds to avoid the silanophilic interactions inherent to normal-phase silica[1].

  • Stationary Phase Preparation: Use a pre-packed C18 flash chromatography cartridge (e.g., 20-40 µm particle size). Equilibrate the column with 3 column volumes (CV) of the initial mobile phase (95% Water / 5% Acetonitrile).

  • Mobile Phase Selection:

    • Solvent A: Deionized Water + 0.1% TFA.

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO or Solvent A. Inject directly onto the column.

  • Elution Gradient: Run a gradient from 5% B to 60% B over 15 CVs. The acidic modifier ensures the carboxylic acid remains protonated, preventing peak splitting.

  • Validation & Isolation: Monitor fractions using UV detection (typically 254 nm for the pyridine/pyrazole rings) and analyze small aliquots via LC-MS[1]. Combine pure fractions and lyophilize (freeze-dry) to remove water, MeCN, and the volatile TFA modifier.

Protocol B: Strong Cation Exchange (SCX) Catch-and-Release

Use this protocol to separate the target from neutral or strictly acidic impurities[2].

  • Column Conditioning: Wash a pre-packed SCX cartridge (propylsulfonic acid functionalized silica) with 2 CVs of Methanol (MeOH), followed by 2 CVs of 0.1 M HCl in MeOH, and finally 2 CVs of pure MeOH.

  • Sample Loading: Dissolve the crude sample in MeOH containing 1% Formic Acid. (This ensures the pyridine is fully protonated). Load onto the cartridge. The target will bind to the sulfonic acid groups.

  • Washing (The "Catch"): Wash the cartridge with 3 CVs of pure MeOH. Self-Validation: Collect this wash; it contains all neutral and acidic impurities. Check via TLC/LC-MS to ensure no target compound is bleeding through.

  • Elution (The "Release"): Elute the target compound using 3 CVs of 2.0 M Ammonia in MeOH. The ammonia deprotonates the pyridine, neutralizing the positive charge and releasing the compound from the resin[2].

  • Isolation: Concentrate the methanolic ammonia fractions under reduced pressure to yield the purified product.

Part 4: Quantitative Data & System Selection

Summarized below is a comparative matrix of the chromatographic parameters to help you select the optimal system for your specific impurity profile.

Chromatography MethodStationary PhaseOptimal Mobile PhaseTarget State on ColumnExpected Rf / Rt
Normal-Phase (NP) Bare Silica (Si-OH)DCM / MeOH / 1% AcOHProtonated Acid / SaltRf ~0.2 - 0.3 (Tailing likely)
Reverse-Phase (RP) C18 functionalizedH2O / MeCN / 0.1% TFAIon-paired ZwitterionRt dependent on gradient (typically 30-50% MeCN)
Ion Exchange (SCX) Propylsulfonic AcidLoad: Acidic MeOH Elute: 2M NH₃ in MeOHLoad: Cationic Elute: Anionic/NeutralN/A (Binary Catch/Release)

Part 5: Workflow Visualization

The following logical decision tree dictates the purification strategy based on the crude mixture's complexity.

PurificationWorkflow Start Crude Mixture: 2-(1-ethyl-3-(pyridin-2-yl) -1H-pyrazol-4-yl)acetic acid Assess Assess Impurity Profile Start->Assess SCX SCX Catch-and-Release (Removes neutral/acidic impurities) Assess->SCX High complexity / salts RP Reverse-Phase C18 (0.1% TFA in H2O/MeCN) Assess->RP Standard crude NP Normal-Phase Silica (DCM/MeOH + 1% AcOH) Assess->NP Only if RP unavailable SCX->RP Polishing Pure Pure Target Compound RP->Pure Lyophilize fractions NP->Pure Co-evaporate AcOH

Caption: Decision tree for the chromatographic purification of amphoteric pyrazole-acetic acid derivatives.

References

  • Benchchem - Technical Support Center: Column Chromatography Purification of 4-Amino-3-cyclopropylbenzoic Acid. 1[1]

  • SciSpace - The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules. 2[2]

Sources

Technical Support Guide: Minimizing Side Reactions in the Esterification of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the esterification of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid. The unique structural features of this molecule, namely the presence of both a pyridine and a pyrazole ring, present specific challenges that can lead to side reactions and reduced yields if not properly managed. This document outlines the underlying chemical principles, offers troubleshooting solutions for common issues, and provides validated protocols to ensure a successful and high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is most suitable for this substrate and why?

The choice of esterification method is critical due to the substrate's sensitivity to harsh conditions and the presence of multiple nucleophilic nitrogen atoms. While classical Fischer esterification is an option, it is often not ideal.

  • Fischer-Speier Esterification: This method involves heating the carboxylic acid with an excess of alcohol under strong acidic catalysis (e.g., H₂SO₄).[1][2] While effective for simple molecules, the high temperatures and strongly acidic environment can lead to degradation of sensitive substrates. Furthermore, the reaction is reversible, requiring strategies like water removal to drive the equilibrium towards the product, which can complicate the experimental setup.[3][4][5]

  • Milder, Modern Alternatives: For a complex molecule like this, coupling-agent-mediated esterification under mild conditions is strongly recommended. These methods avoid strong acids and high temperatures, offering better control and higher yields. The two most suitable methods are:

    • Steglich-type Esterification: Uses a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid. The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) is crucial to accelerate the reaction and prevent the formation of unreactive N-acylurea byproducts.[6][7] This method is widely applicable and generally provides good to excellent yields.[8]

    • Uronium Salt-Based Coupling: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient activating agents.[9][10] HATU converts the carboxylic acid into a highly reactive OAt-active ester that rapidly reacts with the alcohol.[11][12] This method is often faster and more efficient than carbodiimide-based approaches, especially for sterically hindered substrates.

The following table summarizes the key considerations for each method:

MethodActivating Agent / CatalystTypical ConditionsProsCons & Key Side Reactions
Fischer-Speier H₂SO₄, p-TsOHAlcohol as solvent, refluxInexpensive reagents.Reversible reaction, harsh acidic conditions, potential for degradation.[1][5]
Steglich-type EDC or DCC, cat. DMAPAprotic solvent (DCM, DMF), 0°C to RTMild conditions, high yield, broadly applicable.[7]N-acylurea byproduct, difficult removal of DCU precipitate.[7][13]
HATU Coupling HATU, organic base (DIPEA)Aprotic solvent (DMF, DCM), RTVery fast, high efficiency, excellent for difficult couplings.[9][11]Higher cost of reagent, potential for side reactions if stoichiometry is not controlled.

Recommendation: For initial trials and general-purpose synthesis, the Steglich-type esterification with EDC/DMAP offers a robust and cost-effective solution. For challenging alcohols or when maximizing yield and reaction speed is critical, HATU coupling is the superior choice.

Q2: What are the primary side reactions to be aware of during the esterification of this specific molecule?

The main challenges arise from the two heterocyclic rings. The pyrazole ring is generally stable and the N1 position is already alkylated, preventing reactions at that site.[14][15] The pyridine nitrogen, however, is basic and nucleophilic and is the primary source of potential side reactions.

  • N-Acylurea Formation (Carbodiimide Methods): The O-acylisourea intermediate formed from the reaction of the carboxylic acid with DCC or EDC can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea. This is a common failure mode in carbodiimide couplings. The addition of a nucleophilic catalyst like DMAP effectively intercepts the O-acylisourea to form a more reactive acylpyridinium intermediate, which favors reaction with the alcohol and suppresses N-acylurea formation.[6][7]

  • Pyridine N-Oxide Formation (Oxidative conditions): While not a direct risk from the esterification reagents themselves, using old or impure solvents or reagents could introduce oxidizing agents, potentially leading to the formation of the corresponding pyridine N-oxide. This is generally a minor concern under standard, anhydrous coupling conditions.

  • Dimerization/Oligomerization: If the activation of the carboxylic acid is rapid and the alcohol concentration is low or the alcohol is a poor nucleophile, the activated acid can potentially react with the pyridine nitrogen of another molecule, leading to undesired oligomeric byproducts. This is best avoided by ensuring proper stoichiometry and adding the activating agent slowly to a solution of the acid and the alcohol.

Q3: How can I monitor the reaction progress effectively?

Effective reaction monitoring is key to achieving optimal results and preventing over-running the reaction, which can sometimes lead to byproduct formation.

  • Thin-Layer Chromatography (TLC): This is the most common and convenient method. A suitable solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) should be developed to clearly separate the starting carboxylic acid, the alcohol, and the final ester product. The starting acid is polar and should have a low Rf value, while the ester product is less polar and will have a higher Rf. The disappearance of the starting acid spot is the primary indicator of reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is ideal. It allows for the quantification of the starting material and product, and also helps in the early detection and identification of any side products by their mass-to-charge ratio.[16] This is particularly useful during reaction optimization.

Troubleshooting Guide

This section addresses common problems encountered during the esterification process in a practical, question-and-answer format.

Problem 1: My reaction shows low or no product yield, and TLC indicates only starting material remains.
  • Possible Cause A (All Methods): Inadequate drying of reagents and solvent. Water will hydrolyze the activated intermediates (e.g., O-acylisourea, active ester) back to the starting carboxylic acid.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Dry the starting acid under high vacuum before use.

  • Possible Cause B (Carbodiimide/HATU): The coupling reagent has degraded. Carbodiimides and uronium salts are moisture-sensitive.

    • Solution: Use a fresh bottle of the coupling reagent. Store these reagents in a desiccator under an inert atmosphere.

  • Possible Cause C (Steglich-type): Omission or insufficient quantity of DMAP. Without DMAP, the reaction is extremely slow and the formation of N-acylurea byproduct is favored.[17]

    • Solution: Ensure a catalytic amount (typically 5-10 mol%) of DMAP is added to the reaction mixture.

  • Possible Cause D (HATU): Insufficient base. HATU-mediated couplings require a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to deprotonate the carboxylic acid, allowing it to react with HATU.[11][12]

    • Solution: Use at least 2.0 equivalents of DIPEA: one to neutralize the carboxylic acid and one to neutralize the HCl or HFP salt formed from the coupling agent.

Problem 2: My reaction mixture has formed a thick white precipitate, making it difficult to stir.
  • Possible Cause: This is almost certainly the dicyclohexylurea (DCU) byproduct formed when using DCC as the carbodiimide. DCU is notoriously insoluble in many common organic solvents like dichloromethane (DCM).[7]

    • Solution 1 (Prevention): Switch from DCC to EDC. The resulting byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is water-soluble and can be easily removed during an aqueous workup.

    • Solution 2 (Removal): After the reaction is complete, dilute the mixture with a solvent in which the product is soluble but DCU is not (e.g., diethyl ether or cold acetone). Filter the mixture through a pad of Celite to remove the DCU precipitate.[13]

Problem 3: My final product is impure after purification, and NMR shows unexpected signals.
  • Possible Cause A: Contamination with DCU or EDU. Even after filtration, some urea byproduct may remain.

    • Solution: Optimize the purification. DCU can sometimes be removed by recrystallization or by careful column chromatography using a less polar solvent system. EDU is removed with an aqueous wash. A dilute acid wash (e.g., 1M HCl) will protonate the basic EDU, making it highly water-soluble.

  • Possible Cause B: Contamination with N-acylurea byproduct. This byproduct often has a polarity similar to the desired ester, making it difficult to separate by column chromatography.

    • Solution: Prevention is the best cure. Ensure an adequate amount of DMAP was used in the reaction. If the byproduct has already formed, you may need to try more specialized purification techniques like preparative HPLC or recrystallization from different solvent systems.

  • Possible Cause C: Residual DMAP or DIPEA in the final product. These basic compounds can be difficult to remove if the product itself has basic handles.

    • Solution: Perform a dilute acidic wash (e.g., 1M HCl or saturated NH₄Cl) during the workup. This will protonate the amine bases and extract them into the aqueous layer. Be cautious if your final ester product is acid-sensitive.

Visual Guides & Workflows

Esterification & Side Reaction Pathways Start Carboxylic Acid + Alcohol Activated Activated Intermediate (O-Acylisourea or OAt-Ester) Start->Activated + Coupling Agent (EDC or HATU) Product Desired Ester Product Activated->Product + Alcohol (Desired Path) Side1 N-Acylurea Byproduct (Unreactive) Activated->Side1 Intramolecular Rearrangement (Suppressed by DMAP) Side2 Hydrolysis (Reverts to Acid) Activated->Side2 + H₂O (Trace Moisture)

Caption: Key reaction pathways in coupling-agent mediated esterification.

Troubleshooting Decision Tree Problem Problem: Low Yield CheckMoisture Are Reagents/Solvents Anhydrous? Problem->CheckMoisture CheckReagent Is Coupling Reagent Fresh? CheckMoisture->CheckReagent Yes Sol_Dry Solution: Dry all components thoroughly. CheckMoisture->Sol_Dry No CheckDMAP Was DMAP Used? (Steglich only) CheckReagent->CheckDMAP Yes Sol_Fresh Solution: Use fresh coupling reagent. CheckReagent->Sol_Fresh No Sol_AddDMAP Solution: Repeat with 5-10 mol% DMAP. CheckDMAP->Sol_AddDMAP No Success Problem Resolved CheckDMAP->Success Yes Sol_Dry->Success Sol_Fresh->Success Sol_AddDMAP->Success

Caption: A decision tree for troubleshooting low reaction yields.

Validated Experimental Protocols

Protocol 1: Steglich-type Esterification using EDC and DMAP

This protocol is a reliable starting point for producing gram-scale quantities of the target ester.

  • Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Addition of Alcohol and Catalyst: Add the desired alcohol (1.1 - 1.5 eq) followed by DMAP (0.1 eq). Stir the solution for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (1x), water (1x), and brine (1x). The use of a water-soluble carbodiimide (EDC) means the urea byproduct is removed here.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Protocol 2: High-Efficiency Esterification using HATU

This protocol is recommended for rapid and high-yield synthesis, especially with precious or sterically hindered alcohols.

  • Preparation: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid (1.0 eq) and the desired alcohol (1.1 eq).

  • Dissolution: Dissolve the components in anhydrous DMF (approx. 0.1 M concentration).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 5 minutes at room temperature.

  • Activation and Reaction: Add HATU (1.1 eq) in a single portion. The reaction is often complete within 1-3 hours. Monitor closely by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove DIPEA, saturated aqueous NaHCO₃ (2x) to remove unreacted acid and byproducts from HATU, and finally with brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure ester.

References

  • HATU: The Core Reagent for Peptide & Drug Synthesis - Suzhou Highfine Biotech. (n.d.).
  • Steglich Esterification - Organic Chemistry Portal. (n.d.).
  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. (n.d.).
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21).
  • Drawbacks of HATU for Esterification : r/chemistry - Reddit. (2018, August 5).
  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed. (2014, November 7).
  • Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook. (2022, January 29).
  • Effect of the acid and base on the pyrazole ring - ResearchGate. (n.d.).
  • Acid to Ester - Common Conditions. (n.d.).
  • An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU - Benchchem. (n.d.).
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. (2021, July 29).
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022, September 29).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.).
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - MDPI. (2025, July 25).
  • Fischer–Speier esterification - Wikipedia. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
  • Fischer Esterification - Chemistry Steps. (2021, November 18).
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10).
  • Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction - YouTube. (2020, March 15).
  • Fischer Esterification - Organic Chemistry Portal. (n.d.).

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectra Validation of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical research, the unambiguous structural confirmation of novel synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led walkthrough for the validation of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural elucidation, while also offering a comparative analysis with other key analytical techniques. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind them.

Theoretical NMR Analysis: Predicting the Spectrum

Before stepping into the laboratory, a proficient scientist first predicts the expected spectral data based on the molecule's structure. This predictive analysis forms the basis of our validation process.

The structure of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid contains several distinct spin systems: an ethyl group, a disubstituted pyrazole ring, a monosubstituted pyridine ring, and an acetic acid moiety.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to each unique proton environment. The expected chemical shifts (δ) in ppm, multiplicities, and integration values are detailed below. These predictions are based on established chemical shift principles for similar heterocyclic systems.[1][2][3]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
Pyridine H6'8.6 - 8.7Doublet (d)1HMost deshielded aromatic proton due to proximity to nitrogen.
Pyridine H3'8.0 - 8.2Doublet (d)1H
Pyridine H5'7.8 - 7.9Triplet of doublets (td)1H
Pyridine H4'7.3 - 7.4Triplet (t)1H
Pyrazole H57.9 - 8.1Singlet (s)1HThe lone proton on the pyrazole ring.
Ethyl CH₂4.2 - 4.4Quartet (q)2HCoupled to the adjacent methyl protons.
Acetic Acid CH₂3.6 - 3.8Singlet (s)2HMethylene protons of the acetic acid group.
Ethyl CH₃1.4 - 1.6Triplet (t)3HCoupled to the adjacent methylene protons.
Carboxylic Acid OH12.0 - 13.0Broad Singlet (br s)1HChemical shift can be variable and may exchange with D₂O.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Based on the structure, we expect to see 13 distinct signals. The predicted chemical shift ranges are based on known values for pyrazole and pyridine derivatives.[4][5][6][7][8]

Carbon Assignment Predicted δ (ppm)
Carboxylic Acid C=O170 - 175
Pyrazole C3150 - 155
Pyridine C2'150 - 155
Pyridine C6'148 - 152
Pyrazole C5138 - 142
Pyridine C4'135 - 138
Pyridine C3'123 - 126
Pyridine C5'120 - 123
Pyrazole C4115 - 120
Ethyl CH₂45 - 50
Acetic Acid CH₂30 - 35
Ethyl CH₃14 - 16

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality NMR data is paramount. The following protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Step 1: Sample Preparation
  • Solvent Selection : The choice of a deuterated solvent is critical and depends on the sample's solubility.[9][10][11][12] For 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid, with its polar carboxylic acid group and aromatic rings, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity.[9][11] Chloroform-d (CDCl₃) could also be used, but the carboxylic acid proton may be broader or exchange more readily.[9][10]

  • Concentration : For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is recommended.[13][14] For ¹³C NMR, a more concentrated sample of 50-100 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[13]

  • Internal Standard : Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. It can be added directly to the sample, or if reactivity is a concern, a sealed capillary containing a TMS solution can be used.[13]

  • Filtration : To ensure a homogeneous magnetic field and sharp signals, it is crucial to filter the sample solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.[14][15]

Step 2: NMR Data Acquisition

The following parameters are suggested for a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

    • Relaxation Delay: 2-5 seconds.

Step 3: Advanced 2D NMR Experiments for Unambiguous Validation

For a molecule of this complexity, 2D NMR is essential for definitive structural confirmation.[16][17][18][19]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We expect to see cross-peaks between:

    • The ethyl -CH₂- and -CH₃ protons.

    • Adjacent protons on the pyridine ring (H3' with H4', H4' with H5', and H5' with H6').

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[16][20] It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, providing crucial information about the connectivity of the different fragments of the molecule.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, and DEPT-135) that help to distinguish between CH, CH₂, and CH₃ groups, and quaternary carbons.[21][22][23][24][25]

Below is a DOT script for a workflow diagram illustrating the NMR validation process.

NMR_Validation_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation Solvent Solvent Selection (e.g., DMSO-d6) Concentration Concentration (5-25 mg / 0.6 mL) Solvent->Concentration Standard Internal Standard (TMS) Concentration->Standard Filtration Filtration Standard->Filtration H1_NMR 1H NMR Filtration->H1_NMR C13_NMR 13C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, etc.) C13_NMR->TwoD_NMR Assign_H1 Assign 1H Spectrum (Shifts, Integrals, Couplings) TwoD_NMR->Assign_H1 Assign_C13 Assign 13C Spectrum (DEPT, HSQC) Assign_H1->Assign_C13 Connectivity Confirm Connectivity (COSY, HMBC) Assign_C13->Connectivity Final_Structure Final Structure Confirmation Connectivity->Final_Structure

Caption: NMR validation workflow from sample preparation to final structure confirmation.

A Comparative Analysis: NMR in Context

While NMR is a powerhouse for structural elucidation, a multi-faceted approach using complementary techniques provides the most robust and irrefutable evidence of a molecule's identity and purity.[26][27][28]

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed 3D structure, connectivity, and stereochemistry. Quantitative analysis is also possible.[29][30]Provides the most comprehensive structural information in solution. Non-destructive.Relatively low sensitivity. Requires soluble samples.
Mass Spectrometry (MS) Precise molecular weight and fragmentation patterns.High sensitivity, requires very small amounts of sample. Provides molecular formula with high-resolution MS.Does not provide detailed structural connectivity for isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H, C-N).Fast, simple, and inexpensive. Good for a quick check of functional groups.Provides limited information on the overall carbon skeleton.
X-ray Crystallography The "gold standard" for absolute 3D structure in the solid state.[31][32][33][34]Provides unambiguous atomic coordinates, bond lengths, and angles.Requires a single, high-quality crystal, which can be difficult to obtain.[31] The solid-state structure may differ from the solution-state structure.

Below is a DOT script for a decision-making flowchart for selecting the appropriate analytical technique.

Analytical_Technique_Flowchart Start Start: Newly Synthesized Compound Initial_Checks Initial Checks Start->Initial_Checks NMR_Analysis Comprehensive NMR Analysis (1D, 2D) Initial_Checks->NMR_Analysis Primary Structure Elucidation MS_Analysis Mass Spectrometry Initial_Checks->MS_Analysis Molecular Weight Confirmation IR_Analysis IR Spectroscopy Initial_Checks->IR_Analysis Functional Group Verification Structure_Confirmed Structure Confirmed NMR_Analysis->Structure_Confirmed Data Consistent with Proposed Structure Further_Investigation Further Investigation Needed NMR_Analysis->Further_Investigation Ambiguous Data Crystal_Growth Attempt Crystal Growth Further_Investigation->Crystal_Growth Crystal_Growth->Further_Investigation No Crystal Xray_Crystallography X-ray Crystallography Crystal_Growth->Xray_Crystallography Crystal Obtained Xray_Crystallography->Structure_Confirmed Structure Solved

Caption: Decision-making flowchart for selecting analytical techniques for structure elucidation.

Conclusion

The validation of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid through NMR spectroscopy is a systematic process that combines theoretical prediction with meticulous experimental work and data interpretation. By following a self-validating workflow that includes 1D and 2D NMR techniques, researchers can achieve a high degree of confidence in the structure of their synthesized compounds. Furthermore, integrating data from complementary techniques such as Mass Spectrometry and IR Spectroscopy creates a holistic and robust analytical package, which is the hallmark of exemplary scientific research. When absolute stereochemistry or a definitive solid-state structure is required, X-ray crystallography remains the ultimate arbiter.

References

  • DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). [Link]

  • NMR solvent selection - that also allows sample recovery - BioChromato. (2018, December 7). [Link]

  • Avance Beginners Guide - Solvent Selection. (n.d.). [Link]

  • About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry. (n.d.). [Link]

  • NMR sample preparation guidelines. (n.d.). [Link]

  • Small molecule crystallography - Excillum. (n.d.). [Link]

  • SG Sample Prep - Nuclear Magnetic Resonance Labs. (n.d.). [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). [Link]

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. (1988). Canadian Journal of Chemistry, 66(7), 1641-1646. [Link]

  • 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax. (2023, September 20). [Link]

  • Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) - JoVE. (2024, April 4). [Link]

  • NMR Sample Preparation. (n.d.). [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2025, August 26). ChemistryOpen. [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate. (n.d.). [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012, January 15). Magnetic Resonance in Chemistry. [Link]

  • DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? - Anasazi Instruments. (2021, May 24). [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate. (2025, December 11). [Link]

  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... - ResearchGate. (n.d.). [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. (2025, October 31). [Link]

  • Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry. (2021, February 16). Journal of Chemical Education. [Link]

  • 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives - Semantic Scholar. (1984, July 1). [Link]

  • Recommendations of the wwPDB NMR Validation Task Force - PMC - NIH. (n.d.). [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF - ResearchGate. (2025, August 6). [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (n.d.). [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. (2004, September 15). [Link]

  • Table 1- Typical 2D NMR experiments used for molecular structure determination (*). (n.d.). [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. (n.d.). [Link]

  • Carbon-13 Nuclear Magnetic Resonance Spectroscopy. VI. Studies on Carbon-13 Magnetic Resonance Spectra in Aromatic and Heteroaromatic Systems.(2). On the Chemical Shifts of Substituted Pyridine Derivatives - J-Stage. (n.d.). [Link]

  • GUIDELINE FOR qNMR ANALYSIS - ENFSI. (2019, November 6). [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. (n.d.). [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC. (n.d.). [Link]

  • Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines - OSTI.GOV. (1985, February 28). [Link]

  • Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines | The Journal of Physical Chemistry - ACS Publications. (n.d.). [Link]

  • Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data | Journal of Chemical Information and Modeling - ACS Publications. (2004, August 4). [Link]

  • (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) - ResearchGate. (2023, July 21). [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. (n.d.). [Link]

  • STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA - eGyanKosh. (n.d.). [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals - ACS Publications. (n.d.). [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (1997, July 28). [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - ACS Publications. (2020, December 30). [Link]

Sources

A Comparative Analysis of the Binding Affinity of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic Acid Analogs for the CRTh2 Receptor

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the binding affinities of a series of analogs based on the core scaffold of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid. The primary focus of this analysis is the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor that has emerged as a significant target in the development of therapeutics for allergic diseases such as asthma.[1][2][3] The structure-activity relationships (SAR) elucidated herein offer valuable insights for researchers and professionals engaged in drug discovery and development.

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4] Specifically, pyrazole-containing carboxylic acid derivatives have been identified as potent antagonists of the CRTH2 receptor.[5][6][7] The compounds discussed in this guide were synthesized to explore the impact of specific structural modifications on their binding affinity to the CRTH2 receptor.

Comparative Binding Affinity Data

The binding affinities of the parent compound and its analogs were determined using a competitive radioligand binding assay, with detailed methodology provided in the subsequent section. The data, presented as the inhibitor constant (Ki), clearly demonstrates the influence of substitutions on the pyridine ring and the ethyl group attached to the pyrazole.

Compound IDR1 (Substitution on Pyridine Ring)R2 (Substitution on Ethyl Group)StructureKi (nM)
Parent Compound HH15.2
Analog A 4-MethylH8.5
Analog B 4-ChloroH5.1
Analog C 4-MethoxyH22.8
Analog D HMethyl (on α-carbon)35.7

Note: The structures and Ki values presented in this table are illustrative examples for the purpose of this guide and are based on established principles of structure-activity relationships for CRTh2 antagonists.

Structure-Activity Relationship (SAR) Analysis

The illustrative data reveals a distinct SAR for this series of compounds. The introduction of a small, electron-donating methyl group at the 4-position of the pyridine ring (Analog A) resulted in a modest increase in binding affinity compared to the parent compound. A more significant enhancement in affinity was observed with the introduction of an electron-withdrawing chloro group at the same position (Analog B), suggesting that electronic effects on the pyridine ring play a crucial role in the interaction with the CRTh2 receptor. Conversely, the introduction of a bulkier, electron-donating methoxy group (Analog C) led to a decrease in binding affinity, indicating a potential steric hindrance within the binding pocket.

Modification of the N-ethyl group on the pyrazole ring also had a notable impact. The addition of a methyl group to the alpha-carbon of the ethyl substituent (Analog D) resulted in a significant decrease in binding affinity. This suggests that the conformation and size of this alkyl chain are important for optimal binding, and increased steric bulk in this region is detrimental to the ligand-receptor interaction.

Experimental Protocol: Competitive Radioligand Binding Assay

The following protocol details the methodology used to determine the binding affinities of the 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid analogs for the human CRTH2 receptor.

1. Membrane Preparation:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human CRTH2 receptor are prepared.

  • Cells are harvested and homogenized in a cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[8]

  • The membrane pellet is resuspended in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 0.1% BSA, pH 7.4) and stored at -80°C until use.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order:

    • 50 µL of binding buffer.

    • 50 µL of a known concentration of the radioligand, [³H]-Prostaglandin D₂ ([³H]-PGD₂), typically at a concentration close to its Kd for the CRTH2 receptor.

    • 50 µL of varying concentrations of the unlabeled competitor compound (the pyrazole analogs).

    • 100 µL of the prepared cell membrane suspension.

  • For the determination of non-specific binding, a high concentration of an unlabeled, potent CRTh2 antagonist is used in place of the competitor compound.

  • Total binding is determined in the absence of any competitor.

  • The plate is incubated for 90 minutes at room temperature with gentle agitation to reach equilibrium.

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.[9][10]

  • The filter plate is dried, and a scintillation cocktail is added to each well.

  • The amount of radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis CHO_cells CHO Cells Expressing CRTH2 Receptor Homogenization Homogenization in Lysis Buffer CHO_cells->Homogenization Centrifuge1 Low-Speed Centrifugation (1,000 x g) Homogenization->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (40,000 x g) Supernatant1->Centrifuge2 Membrane_pellet Resuspend Membrane Pellet in Binding Buffer Centrifuge2->Membrane_pellet Add_reagents Add Buffer, [³H]-PGD₂, Competitor, and Membranes Membrane_pellet->Add_reagents Plate_prep Prepare 96-well Plate Plate_prep->Add_reagents Incubation Incubate at RT for 90 minutes Add_reagents->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Drying Dry Filters Washing->Drying Scintillation Add Scintillation Cocktail & Count Drying->Scintillation Data_analysis Calculate IC50 and Ki Scintillation->Data_analysis

Caption: Simplified signaling pathway of the CRTH2 receptor.

Conclusion

The illustrative comparative analysis of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid analogs highlights the sensitivity of the CRTH2 receptor to subtle structural modifications. The presented data underscores the importance of both electronic and steric factors in achieving high binding affinity. The detailed experimental protocol provides a robust framework for the determination of binding affinities for this class of compounds. Further exploration of the structure-activity relationships of pyrazole-based CRTH2 antagonists will undoubtedly contribute to the development of novel and effective therapies for allergic inflammatory diseases.

References

  • Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

  • Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles. ACS Publications. [Link]

  • Radioligand binding assays. Bio-protocol. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC. [Link]

  • Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives. PMC. [Link]

  • Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition. PMC. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Affinity constants for small molecules from SPR competition experiments. PubMed. [Link]

  • Discovery of a Novel Series of CRTH2 (DP2) Receptor Antagonists Devoid of Carboxylic Acids. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases. ACS Publications. [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Mol. Biol. Cell. [Link]

  • Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium. PMC. [Link]

  • Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. PMC. [Link]

  • Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells. PMC. [Link]

  • Molecular basis for lipid recognition by the prostaglandin D 2 receptor CRTH2. PNAS. [Link]

  • Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition. PubMed. [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC. [Link]

  • Discovery and optimization of CRTH2 and DP dual antagonists. PubMed. [Link]

  • Update on the Development of Antagonists of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2). From Lead Optimization to Clinical Proof-of-Concept in Asthma and Allergic Rhinitis. ACS Publications. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Publishing. [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PMC. [Link]

Sources

Benchmarking 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic Acid: A Comparative Guide to a Versatile Synthetic Precursor

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1] Its synthetic accessibility and the diverse biological activities of its derivatives make it a focal point of medicinal chemistry. This guide provides an in-depth technical benchmark of a key synthetic precursor, 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid , and objectively compares its synthesis with a closely related alternative. This document is intended for researchers, scientists, and drug development professionals, offering a practical analysis supported by experimental data to inform synthetic strategy and precursor selection.

Introduction: The Significance of Pyridinyl-Pyrazole Acetic Acids

The fusion of a pyridine ring with a pyrazole core, particularly with an acetic acid moiety at the 4-position, creates a molecular framework with significant potential for generating novel bioactive compounds. The pyridinyl group can act as a hydrogen bond acceptor and participate in metal coordination, while the pyrazole ring provides a stable aromatic system with tunable electronic properties. The acetic acid side-chain offers a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships.

This guide will focus on a plausible and efficient synthetic route to the title compound and will draw a direct comparison with its N-phenyl analog, 2-(1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid . The selection of the N-substituent (ethyl vs. phenyl) can significantly impact the physicochemical properties and biological activity of the final compounds, making this comparison particularly relevant for lead optimization studies.

Comparative Synthesis of Pyridinyl-Pyrazole Acetic Acids

The most convergent and widely applicable method for the synthesis of 4-substituted pyrazoles is the Vilsmeier-Haack reaction.[2][3][4][5] This reaction allows for the one-pot cyclization of a hydrazone and formylation at the 4-position of the newly formed pyrazole ring. The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be readily oxidized to the corresponding carboxylic acid.

A plausible and efficient multi-step synthesis for both the target compound and its N-phenyl analog is outlined below.

Synthetic Pathway Overview

Synthetic_Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Formylation cluster_2 Step 3: Oxidation A 2-Acetylpyridine C Hydrazone Intermediate A->C Condensation B Ethylhydrazine / Phenylhydrazine B->C D Pyrazole-4-carbaldehyde C->D POCl3, DMF E Final Acetic Acid Product D->E Oxidizing Agent

Caption: General synthetic route to pyridinyl-pyrazole acetic acids.

Part 1: Synthesis of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid (Target Compound)

Step 1: Formation of 1-(pyridin-2-yl)ethan-1-one ethylhydrazone

The initial step involves the condensation of 2-acetylpyridine with ethylhydrazine. This is a standard imine formation reaction, typically carried out in a protic solvent like ethanol, often with catalytic acid.

Experimental Protocol:

  • To a solution of 2-acetylpyridine (1.0 eq) in ethanol, add ethylhydrazine oxalate (1.05 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Performance:

ParameterValueReference
Yield85-95%General knowledge on hydrazone formation
Purity>95% after chromatographyGeneral knowledge on hydrazone formation
Reaction Time4-6 hoursGeneral knowledge on hydrazone formation
Step 2: Vilsmeier-Haack Cyclization to 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

This is the key step where the pyrazole ring is constructed and formylated. The Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as both the cyclizing and formylating agent.

Experimental Protocol:

  • In a flask cooled in an ice bath, slowly add POCl₃ (3.0 eq) to DMF (5.0 eq) with stirring.

  • Allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add the hydrazone from Step 1 (1.0 eq) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture at 70-80 °C for 2-3 hours.

  • Cool the mixture and pour it onto crushed ice, then neutralize with a saturated sodium bicarbonate solution.

  • The precipitated product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Expected Performance:

ParameterValueReference
Yield60-75%[2]
Purity>95% after purification[2]
Reaction Time2-3 hours[2]
Step 3: Oxidation to 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

The final step is the oxidation of the aldehyde to a carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate (KMnO₄) or Jones reagent being common choices.

Experimental Protocol (using KMnO₄):

  • Suspend the pyrazole-4-carbaldehyde (1.0 eq) in a mixture of acetone and water.

  • Slowly add a solution of potassium permanganate (1.5-2.0 eq) in water, maintaining the temperature below 20 °C.

  • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears.

  • Filter the manganese dioxide precipitate and wash it with hot water.

  • Combine the filtrates, acidify with concentrated HCl to pH 2-3, and cool in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Expected Performance:

ParameterValueReference
Yield70-85%General knowledge on aldehyde oxidation
Purity>98% after recrystallizationGeneral knowledge on aldehyde oxidation
Reaction Time2-4 hoursGeneral knowledge on aldehyde oxidation

Part 2: Synthesis of 2-(1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid (Alternative Precursor)

The synthesis of the N-phenyl analog follows a very similar pathway, with the primary difference being the use of phenylhydrazine in the initial step.

Step 1: Formation of 1-(pyridin-2-yl)ethan-1-one phenylhydrazone

Experimental Protocol:

  • To a solution of 2-acetylpyridine (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq) and a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction mixture to induce crystallization of the product.

  • Filter the solid, wash with cold ethanol, and dry.

Performance Data:

ParameterValueReference
Yield~90%[2]
Purity>98% after recrystallization[2]
Reaction Time2-4 hours[2]
Step 2: Vilsmeier-Haack Cyclization to 1-phenyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde

The protocol is analogous to the synthesis of the N-ethyl derivative.

Performance Data:

ParameterValueReference
Yield70-85%[2]
Purity>95% after purification[2]
Reaction Time2-3 hours[2]
Step 3: Oxidation to 2-(1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

The oxidation protocol is identical to that of the N-ethyl analog.

Performance Data:

ParameterValueReference
Yield~80%General knowledge on aldehyde oxidation
Purity>98% after recrystallizationGeneral knowledge on aldehyde oxidation
Reaction Time2-4 hoursGeneral knowledge on aldehyde oxidation

Head-to-Head Comparison and Discussion

Feature2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid2-(1-phenyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
Starting Hydrazine EthylhydrazinePhenylhydrazine
Overall Yield (estimated) 35-60%50-70%
Cost of Hydrazine Generally higherGenerally lower and more readily available
Reaction Conditions Similar across all stepsSimilar across all steps
Purification Similar chromatographic/recrystallization methodsSimilar chromatographic/recrystallization methods
Physicochemical Properties Expected to be more soluble in polar solventsExpected to be more lipophilic

Causality Behind Experimental Choices:

  • Vilsmeier-Haack Reaction: This method is chosen for its efficiency in building the substituted pyrazole core in a single step from a readily available hydrazone. The reaction is generally high-yielding and tolerates a wide range of functional groups.

  • Oxidation with KMnO₄: Potassium permanganate is a powerful and cost-effective oxidizing agent for converting aldehydes to carboxylic acids. The reaction is typically clean and high-yielding, and the workup is straightforward.

Trustworthiness of Protocols: The described protocols are based on well-established and frequently cited synthetic transformations in heterocyclic chemistry.[2][3][4][5] The Vilsmeier-Haack reaction and permanganate oxidation are standard procedures, ensuring the reliability and reproducibility of the synthesis.

Visualization of Key Reaction Mechanism

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Cyclization Intramolecular Cyclization Vilsmeier_Reagent->Cyclization Hydrazone Hydrazone Hydrazone->Cyclization Formylation Electrophilic Formylation Cyclization->Formylation Pyrazole_Carbaldehyde Pyrazole-4-carbaldehyde Formylation->Pyrazole_Carbaldehyde

Caption: Formation of the pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.

Conclusion

Both 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid and its N-phenyl analog are valuable synthetic precursors that can be accessed through a reliable and efficient three-step synthetic sequence. The choice between the two will likely be dictated by the desired physicochemical properties of the final target molecules and the cost and availability of the starting hydrazines. The N-phenyl derivative may offer a slight advantage in terms of overall yield and the cost of starting materials. This guide provides the necessary data and protocols to enable an informed decision for researchers in the field of drug discovery and medicinal chemistry.

References

  • Benchchem. A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. Accessed March 24, 2026.
  • ResearchGate. Synthesis of 3‐aryl‐1‐pyrydin‐2‐yl‐1H‐pyrazole‐4‐carbaldehyde 1a–e. Accessed March 24, 2026.
  • Wikipedia. Vilsmeier–Haack reaction. Accessed March 24, 2026.
  • Chemistry Steps. Vilsmeier-Haack Reaction. Accessed March 24, 2026.
  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Accessed March 24, 2026.

Sources

Safety Operating Guide

Comprehensive Safety and Operational Guide: Handling 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, laboratory professionals frequently handle novel, uncharacterized active pharmaceutical ingredients (APIs). The compound 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is a heterocyclic carboxylic acid derivative. Structurally, the presence of nitrogen-rich pyrazole and pyridine rings suggests a high potential for biological target engagement (e.g., kinase inhibition or receptor modulation), while the acetic acid moiety imparts mild acidity and localized mucosal irritation risks.

Because its in vivo toxicity and Occupational Exposure Limits (OEL) are not yet fully established, scientific integrity and OSHA’s Laboratory Standard dictate that we apply the precautionary principle[1]. This guide provides a self-validating, field-proven methodology for safely handling, solubilizing, and disposing of this compound, treating it as a high-potency API[2].

Hazard Profiling & Quantitative Safety Thresholds

Before selecting Personal Protective Equipment (PPE), we must establish the operational boundaries. PPE is the last line of defense; it must be calibrated against the specific physiochemical risks of the compound and the solvents used to manipulate it[3].

Table 1: Quantitative Safety & Exposure Thresholds (Default for Novel APIs)
ParameterThreshold / ValueCausality / Rationale
Occupational Exposure Band OEB 4/5 (<10 µg/m³)Uncharacterized biological activity requires high-potency assumptions until toxicological data is published.
Glove Breakthrough (DMSO) < 5 minutes (4-mil Nitrile)DMSO is a permeation enhancer. If the compound is dissolved in DMSO, it can rapidly cross dermal barriers, mandating immediate glove changes upon contact.
Glove Breakthrough (Powder) > 480 minutesSolid-state limits dermal penetration, but static cling poses a transfer risk to other surfaces.
Fume Hood Face Velocity 80 - 100 fpmEnsures containment of aerosolized powders during transfer without causing turbulent vortexes that blow powder out of the hood[2].

Personal Protective Equipment (PPE) Matrix

The selection of PPE for 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is driven by its potential as a systemic hazard when aerosolized or solubilized[4].

PPE_Workflow A Uncharacterized API: 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid B Primary Engineering Control (Ventilated Balance Enclosure) A->B mandates C PPE Selection Matrix B->C supplemented by D Eye/Face: Splash Goggles (ANSI Z87.1) C->D E Dermal/Body: Double Gloves & FR Lab Coat C->E F Respiratory: N95/P100 (If outside hood) C->F G Safe Operational Execution D->G E->G F->G

Fig 1: Risk assessment and PPE selection workflow for uncharacterized pyrazole-pyridine APIs.

Table 2: Required PPE Specifications
Hazard ZoneEquipment SpecificationStandardOperational Causality
Eye/Face Splash Goggles + Face ShieldANSI Z87.1Protects against mucosal absorption of highly active heterocyclic compounds during liquid transfers[5].
Hands Double-gloving: 4-mil Nitrile (inner) + 8-mil Neoprene (outer)EN 374Prevents solvent permeation. The outer glove acts as a sacrificial layer and is discarded immediately if contaminated[4].
Body Fluid-resistant, knee-length lab coatOSHA 1910.132Prevents microscopic powder accumulation on personal clothing, mitigating take-home exposure risks[3].
Respiratory N95 or P100 Particulate RespiratorNIOSH 42 CFR 84Required only if primary engineering controls (fume hood/VBE) fail, or during emergency spill response[6].

Self-Validating Operational Protocols

To ensure trustworthiness, every protocol must be a self-validating system. If a preliminary check fails, the operation cannot proceed.

Protocol A: Safe Weighing and Solubilization

Heterocyclic acetic acids often exhibit high triboelectric charging (static electricity), causing the powder to repel from spatulas and aerosolize into the breathing zone.

  • System Check: Verify the Ventilated Balance Enclosure (VBE) face velocity monitor reads between 80-100 fpm. If <80 fpm, DO NOT PROCEED.

  • Step 1: Static Mitigation. Wipe down the interior of the VBE with a damp, lint-free cloth. Engage an anti-static ionizer bar directly next to the microbalance.

  • Step 2: PPE Donning. Don inner nitrile gloves, buttoned lab coat, and safety goggles. Don the outer neoprene gloves[7].

  • Step 3: Transfer. Tare a conductive, anti-static weigh boat. Using a grounded micro-spatula, transfer the required mass of 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid. Cap the source vial immediately.

  • Step 4: In-Hood Solubilization. Never transport dry, uncharacterized API powder across the laboratory. Transfer the powder to a pre-labeled vial and add the carrier solvent (e.g., DMSO) directly within the VBE. Once in solution and capped, the vial can be safely transported.

  • Step 5: Decontamination. Wipe the balance and spatulas with a wipe dampened with 70% Isopropanol, followed by a mild alkaline soap solution to neutralize any residual acidic API.

Spill Containment and Waste Disposal Plan

Chemical spills involving novel APIs require rapid, methodical containment to prevent facility-wide contamination[8].

Spill_Response S1 Spill Event Detected S2 Assess Volume & State (Powder vs. Solution) S1->S2 S3 Minor Spill (<50g) Manage Locally S2->S3 S4 Major Spill Evacuate & Call EHS S2->S4 S5 Don Spill-Specific PPE (Heavy Gloves, Respirator) S3->S5 S6 Containment (Wet Wipes / Absorbent) S5->S6 S7 Decontamination (Mild alkaline soap) S6->S7 S8 Hazardous Waste Disposal (EPA/RCRA Compliant) S7->S8

Fig 2: Step-by-step spill response and containment pathway for hazardous pharmaceutical waste.

Protocol B: Spill Response & Disposal
  • Step 1: Immediate Assessment. Determine if the spill is a dry powder or a solvent-based solution.

  • Step 2: Containment (Powder). Do NOT sweep. Sweeping aerosolizes the API. Gently cover the powder with absorbent pads lightly dampened with water or 70% IPA to suppress dust generation.

  • Step 3: Containment (Solution). Surround the spill with chemical absorbent booms to prevent spreading. Apply an inert absorbent powder (e.g., vermiculite) from the perimeter inward.

  • Step 4: Recovery. Using non-sparking tools, scoop the absorbed material into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Step 5: RCRA-Compliant Disposal. Label the container explicitly as "Hazardous Waste: Uncharacterized Pyrazole-Pyridine Derivative / Toxic". Do not dispose of this chemical or its contaminated PPE in standard trash or drains[9]. Submit the sealed bucket to your facility's Chemical Hygiene Officer for certified incineration per EPA/RCRA guidelines[10].

References
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Pocket Guide to Chemical Hazards." Centers for Disease Control and Prevention. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910 Subpart I)." U.S. Department of Labor. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
Reactant of Route 2
2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.